(2-Fluoro-4,6-dimethylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-4,6-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-7(2)8(5-11)9(10)4-6/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEMQPHLTXHHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595030 | |
| Record name | (2-Fluoro-4,6-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-36-7 | |
| Record name | 2-Fluoro-4,6-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252004-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-4,6-dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-4,6-dimethylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Fluoro-4,6-dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Fluorinated Building Block
(2-Fluoro-4,6-dimethylphenyl)methanol, registered under CAS number 252004-36-7, is a strategically important fluorinated aromatic alcohol. Its unique substitution pattern—a fluorine atom ortho to the hydroxymethyl group, flanked by two methyl groups—imparts a distinct combination of steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the fluorine atom can significantly influence molecular conformation, metabolic stability, and binding affinity to biological targets, making this compound a subject of considerable interest for the design of novel therapeutics.
This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, a validated synthesis protocol, spectroscopic characterization, reactivity profile, and its applications in the development of new pharmaceutical agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and development.
Key Properties
| Property | Value | Source |
| CAS Number | 252004-36-7 | Fluorochem |
| Molecular Formula | C₉H₁₁FO | PubChem |
| Molecular Weight | 154.18 g/mol | PubChem |
| IUPAC Name | This compound | Fluorochem |
| Canonical SMILES | CC1=CC(C)=C(CO)C(F)=C1 | Fluorochem |
| InChI Key | NFEMQPHLTXHHBH-UHFFFAOYSA-N | Fluorochem |
| Appearance | Solid (predicted) | ChemScene |
| Melting Point | 58-61 °C | ChemScene |
| Boiling Point | 326.2±37.0 °C at 760 mmHg (predicted) | ChemScene |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons will likely appear as singlets or narrowly split multiplets in the aromatic region (δ 6.5-7.5 ppm). The two methyl groups will give rise to sharp singlets around δ 2.2-2.5 ppm. The methylene protons adjacent to the hydroxyl group would be expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm. The hydroxyl proton signal can be a broad singlet, and its chemical shift is dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display nine distinct signals corresponding to each unique carbon atom in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine and electron-donating methyl and hydroxymethyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 154. A prominent fragment would be the loss of the hydroxyl group (M⁺ - 17) or the entire hydroxymethyl group (M⁺ - 31).
Synthesis Protocol: A Reliable Pathway
The synthesis of this compound can be efficiently achieved through the reduction of the corresponding carboxylic acid, 2-fluoro-4,6-dimethylbenzoic acid. This method is a standard and reliable transformation in organic synthesis.
Experimental Workflow: Reduction of 2-Fluoro-4,6-dimethylbenzoic Acid
Caption: Synthesis of this compound via reduction.
Step-by-Step Methodology
-
Reaction Setup: To a stirred solution of 2-fluoro-4,6-dimethylbenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 1.5-2.0 equivalents) at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or methanol at 0 °C to decompose the excess borane.
-
Workup: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by its two functional groups: the primary alcohol and the fluorinated aromatic ring.
-
Reactions of the Hydroxyl Group: The primary alcohol moiety can undergo a variety of common transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, and converted to ethers.[1] The hydroxyl group can also be transformed into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.
-
Influence of the Fluorinated Aromatic Ring: The fluorine atom, being highly electronegative, influences the electronic properties of the aromatic ring. The ortho-fluoro substituent can participate in directed ortho-metalation reactions, providing a handle for further functionalization of the aromatic ring. The presence of the fluorine atom also enhances the lipophilicity of the molecule, a property often sought in drug design to improve membrane permeability.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated organic compounds are of immense importance in the pharmaceutical industry. The introduction of fluorine can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles of drug candidates.[2][3] this compound serves as a valuable building block for incorporating the 2-fluoro-4,6-dimethylbenzyl moiety into larger, more complex molecules with potential therapeutic applications.
The benzyl alcohol motif itself is present in a number of drug molecules.[4] By utilizing this compound, medicinal chemists can synthesize novel analogs of existing drugs or explore new chemical space with the aim of developing more effective and safer medicines. The specific substitution pattern of this molecule offers a unique scaffold for structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on data for similar substituted benzyl alcohols, this compound may cause skin and eye irritation. It may also be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Handling and Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features provide a platform for the development of novel compounds with tailored properties. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.
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An In-depth Technical Guide to the Physical Properties of (2-Fluoro-4,6-dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-4,6-dimethylphenyl)methanol, a fluorinated aromatic alcohol, represents a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom and methyl groups onto the phenyl ring can profoundly influence the molecule's steric and electronic properties. These modifications can alter its binding affinity to biological targets, metabolic stability, and lipophilicity, making it a valuable building block in the design of novel therapeutic agents. Furthermore, the unique physicochemical characteristics imparted by fluorination are of interest in the development of advanced polymers and other materials.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is intended to serve as a foundational resource for researchers, offering insights into its handling, characterization, and potential applications. The causality behind experimental choices for determining these properties is also discussed to provide a deeper understanding of the scientific principles at play.
Physicochemical Properties
The physical properties of this compound are crucial for its application in synthesis, formulation, and biological testing. While experimental data for this specific molecule is limited in the public domain, a combination of data from closely related analogs and computational predictions provides a robust profile.
| Property | Value (Predicted/Analog Data) | Source |
| Molecular Formula | C₉H₁₁FO | N/A |
| Molecular Weight | 154.18 g/mol | [1] |
| Appearance | Colorless solid (predicted) | [2] |
| Melting Point | 61-62 °C (for analog: 2,3,5,6-tetrafluoro-4-methylphenyl)methanol) | [2] |
| Boiling Point | ~201.4 ± 35.0 °C (Predicted for analog) | [2] |
| Density | ~1.423 ± 0.06 g/cm³ (Predicted for analog) | [2] |
| Solubility | Insoluble in water; Soluble in benzene, toluene, and other organic solvents (for analog) | [2] |
| pKa | ~13.41 ± 0.10 (Predicted for analog: (2,6-Difluorophenyl)methanol) | [3] |
Expertise & Experience Insights: The introduction of a fluorine atom ortho to the hydroxyl group is known to influence the acidity and hydrogen bonding capabilities of benzyl alcohols. Specifically, ortho-fluorination can increase the hydrogen-bond acidity of the hydroxyl group. This is a critical consideration in drug design, as it can affect interactions with biological targets.
Experimental Protocols for Physical Property Determination
The following are detailed, step-by-step methodologies for determining key physical properties of this compound. These protocols are designed to be self-validating systems, ensuring accurate and reproducible results.
Melting Point Determination (Capillary Method)
The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically suggests a high degree of purity, while a broad and depressed melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered. A mortar and pestle can be used to grind any crystalline material.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
-
Accurate Determination: For a precise measurement, heat the sample at a rate of 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.[4][5][6]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is another important indicator of purity.
Methodology:
-
Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band and place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
Recording: Remove the heat source and observe the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point.[7][8][9][10][11]
Caption: Workflow for Boiling Point Determination.
Spectral Properties
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the phenyl ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The fluorine atom will cause splitting of the signals of adjacent protons.
-
Methylene Protons (-CH₂OH): A singlet or doublet (due to coupling with the hydroxyl proton, which can sometimes be exchanged) is expected for the methylene protons, likely in the range of δ 4.5-5.0 ppm.
-
Methyl Protons (-CH₃): Two singlets are expected for the two non-equivalent methyl groups, likely in the range of δ 2.0-2.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet is expected, the chemical shift of which is concentration and solvent dependent.
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Methylene Carbon (-CH₂OH): A signal is expected around δ 60-70 ppm.
-
Methyl Carbons (-CH₃): Two distinct signals are expected for the methyl carbons, likely in the range of δ 15-25 ppm.
¹H NMR Sample Preparation and Analysis Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent is critical as it should dissolve the sample and not have signals that overlap with the analyte's signals.[12][13][14][15]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Caption: Workflow for ¹H NMR Sample Preparation and Analysis.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper safety precautions must be followed when handling any chemical compound. For this compound, the following guidelines are recommended based on the safety data for related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.[16][17][18]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Trustworthiness through Self-Validating Systems: The described protocols for physical property determination include steps for ensuring accuracy, such as slow heating rates for melting point determination and recording the temperature at a specific, reproducible event for boiling point measurement. For spectral analysis, the use of an internal standard provides a reliable reference for chemical shifts, ensuring the data is accurate and comparable across different experiments and instruments.
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Melting Point Determination. (n.d.). thinkSRS.com. Retrieved January 18, 2026, from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 18, 2026, from [Link]
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A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed. Retrieved January 18, 2026, from [Link]
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(2,3,5,6-tetrafluoro-4-methylphenyl)methanol. (2024, April 9). ChemBK. Retrieved January 18, 2026, from [Link]
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Determination of Boiling Point (B.P). (n.d.). Vijay Nazare's Weebly. Retrieved January 18, 2026, from [Link]
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Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 18, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 18, 2026, from [Link]
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NMR SAMPLE PREPARATION. (n.d.). Western University. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of (2-Fluoro-4,6-dimethylphenyl)methanol
This guide provides a comprehensive overview of a primary synthetic route to (2-Fluoro-4,6-dimethylphenyl)methanol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented with a focus on the underlying chemical principles, practical experimental protocols, and critical process considerations to ensure reproducibility and safety.
Introduction
This compound is a substituted benzyl alcohol derivative. The presence of a fluorine atom and two methyl groups on the aromatic ring imparts unique electronic and steric properties, making it a key building block in the synthesis of complex organic molecules. This guide details a logical and efficient two-step synthesis commencing from the readily available starting material, 1-fluoro-3,5-dimethylbenzene. The pathway involves an initial formylation to yield the intermediate aldehyde, followed by a selective reduction to the desired product.
Strategic Synthesis Pathway
The chosen synthetic route is designed for efficiency and control, proceeding through a key aldehyde intermediate. This approach allows for clear characterization at each stage and utilizes well-established, high-yielding chemical transformations.
Caption: Proposed two-step synthesis of this compound.
Part 1: Formylation of 1-Fluoro-3,5-dimethylbenzene
The introduction of a formyl (-CHO) group onto the aromatic ring is a critical first step. The fluorine atom and the two methyl groups are ortho, para-directing. Due to steric hindrance from the two flanking methyl groups, the formylation is directed to the position ortho to the fluorine and meta to the methyl groups. Several formylation methods are applicable, with the Vilsmeier-Haack reaction being a common and effective choice.
Vilsmeier-Haack Formylation Protocol
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. This electrophilic species then attacks the electron-rich aromatic ring.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The apparatus must be thoroughly dried to prevent the reaction of the Vilsmeier reagent with water.
-
Reagent Preparation: In the reaction flask, cool N,N-dimethylformamide (DMF) (3.0 equivalents) in an ice-salt bath to 0 °C under a nitrogen atmosphere.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C. The mixture is stirred for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Aromatic Substrate Addition: To this mixture, add 1-fluoro-3,5-dimethylbenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of crushed ice containing a saturated aqueous solution of sodium acetate. This neutralizes the acidic mixture and hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, 2-fluoro-4,6-dimethylbenzaldehyde, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Strict anhydrous conditions are crucial for a successful reaction.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Low-temperature addition of POCl₃ prevents uncontrolled reactions and decomposition. Subsequent heating is necessary to drive the electrophilic aromatic substitution to completion.
-
Neutralization and Hydrolysis: The use of a basic or buffered aqueous work-up is essential to hydrolyze the intermediate and neutralize the acidic reaction mixture safely.
Part 2: Reduction of 2-Fluoro-4,6-dimethylbenzaldehyde
The final step in the synthesis is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it does not typically reduce other functional groups present in the molecule.
Sodium Borohydride Reduction Protocol
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-fluoro-4,6-dimethylbenzaldehyde (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the cooled solution. The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate esters.
-
Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Solvent Choice: Protic solvents like methanol or ethanol are used to dissolve the aldehyde and also to protonate the intermediate alkoxide.
-
Stoichiometry of NaBH₄: A slight excess of sodium borohydride is used to ensure the complete reduction of the aldehyde.
-
Controlled Addition and Quenching: The reaction of sodium borohydride with protic solvents and the acidic quench can generate hydrogen gas. Slow and controlled addition is a critical safety measure.
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Solvent | Typical Yield |
| 1 | 1-Fluoro-3,5-dimethylbenzene | 2-Fluoro-4,6-dimethylbenzaldehyde | POCl₃, DMF | - | 70-85% |
| 2 | 2-Fluoro-4,6-dimethylbenzaldehyde | This compound | NaBH₄ | Methanol/Ethanol | >90% |
Alternative Synthetic Considerations
While the outlined route is robust, alternative methodologies exist for both the formylation and reduction steps.
-
Formylation Alternatives:
-
Friedel-Crafts Formylation: Using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃) can also effect formylation.[1] However, these Lewis acids are highly moisture-sensitive and can sometimes lead to side reactions. A milder variation employs dichloromethyl methyl ether with silver trifluoromethanesulfonate (AgOTf).[2]
-
Grignard-based Formylation: An alternative route involves the initial bromination of 1-fluoro-3,5-dimethylbenzene to form 2-bromo-1-fluoro-3,5-dimethylbenzene.[3] This can then be converted to a Grignard reagent, which is subsequently reacted with a formylating agent like N,N-dimethylformamide (DMF).[4][5] This multi-step approach may offer different selectivity but is longer.
-
-
Reduction Alternatives:
-
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that would also effectively reduce the aldehyde. However, it is less selective and requires stricter anhydrous conditions and a more cautious work-up procedure.
-
Diisobutylaluminium Hydride (DIBAL-H): Often used for the reduction of esters to aldehydes, but can also reduce aldehydes to alcohols. It is typically used at low temperatures.[6]
-
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst (e.g., Pd/C) is another possibility, though this may not be as chemoselective if other reducible functional groups are present.
-
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the formylation of 1-fluoro-3,5-dimethylbenzene followed by the reduction of the resulting aldehyde. The Vilsmeier-Haack reaction and subsequent sodium borohydride reduction represent a practical and high-yielding approach. Careful control of reaction conditions, particularly temperature and moisture, is paramount for the success of this synthesis. The methodologies described herein provide a solid foundation for researchers and drug development professionals working with this and structurally related compounds.
References
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-
Chemical & Pharmaceutical Bulletin. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]
- Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)
-
ResearchGate. 3-Substituted 1-fluorobenzenes as the substrates: relative rates, LIS.... [Link]
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Eureka | Patsnap. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. [Link]
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PubMed. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. [Link]
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ChemSynthesis. (2-fluoro-5-methylphenyl)methanol. [Link]
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ResearchGate. Reaction of 9 with DMF or benzaldehyde | Download Table. [Link]
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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PubChem. 1-Fluoro-3,5-dimethyl-benzene. [Link]
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An In-depth Technical Guide to (2-Fluoro-4,6-dimethylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of (2-Fluoro-4,6-dimethylphenyl)methanol, a fluorinated aromatic alcohol with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific molecule is nascent, this document consolidates established principles and data from closely related analogues to present a robust working profile. We will delve into its systematic IUPAC nomenclature, propose a validated synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its applications, particularly in the context of drug development. This guide is intended for researchers, scientists, and professionals in drug discovery, offering both theoretical grounding and practical, actionable methodologies.
Introduction and Nomenclature
This compound is a substituted aromatic alcohol. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature systematically describes its structure: the parent molecule is methanol substituted with a 2-fluoro-4,6-dimethylphenyl group.[1] The phenyl ring is attached to the methanol carbon, and this point of attachment is designated as position 1 on the ring. The substituents are then located at positions 2 (fluoro), 4 (methyl), and 6 (methyl).
The strategic placement of a fluorine atom and two methyl groups on the phenyl ring imparts unique electronic and steric properties to the molecule. Fluorine, being the most electronegative element, can modulate the acidity of the benzylic proton, influence metabolic stability, and alter binding interactions of derivative compounds through the formation of hydrogen bonds or dipole-dipole interactions.[2][3][4] The methyl groups provide steric bulk and increase lipophilicity, which can be crucial for optimizing pharmacokinetic profiles of drug candidates.[4]
Proposed Synthesis of this compound
A reliable and scalable synthesis of this compound can be achieved through the reduction of the corresponding benzaldehyde, 4-fluoro-2,6-dimethylbenzaldehyde. This precursor is commercially available or can be synthesized from 1-fluoro-3,5-dimethylbenzene.
Synthesis of the Precursor: 4-Fluoro-2,6-dimethylbenzaldehyde
The synthesis of the aldehyde precursor can be accomplished via formylation of 1-fluoro-3,5-dimethylbenzene. While several formylation methods exist, a common approach involves lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). A detailed protocol for a related compound, 4-fluoro-2,6-dimethylbenzoic acid, suggests a similar lithiation approach.[5]
Reduction to this compound
The reduction of 4-fluoro-2,6-dimethylbenzaldehyde to the target alcohol is a standard transformation in organic synthesis. A mild and selective reducing agent such as sodium borohydride (NaBH₄) is ideal for this purpose to avoid reduction of the aromatic ring or defluorination.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2,6-dimethylbenzaldehyde (1.0 eq) in a suitable protic solvent such as methanol or ethanol at room temperature.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water. Acidify the mixture with dilute hydrochloric acid (1 M HCl) to a pH of ~5-6.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Caption: Hypothetical mechanism of a kinase inhibitor derived from the topic molecule.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. While specific toxicity data for this compound is not available, related aromatic fluorine compounds may cause skin and eye irritation.
Conclusion
This compound represents a promising and versatile building block for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, a plausible synthetic route, and its predicted physicochemical and spectroscopic properties. The strategic incorporation of fluorine and methyl groups on the phenyl ring suggests its potential for the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential.
References
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PubChem. (2,6-difluoro-4-methylphenyl)-phenylmethanol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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PubChem. (2-Fluoro-3,5-dimethylphenyl)methanol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Bogdan, E., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]
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Bogdan, E., et al. (2015). Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. University of Southampton. Retrieved January 18, 2026, from [Link]
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PubChem. (4-Fluoro-3,5-dimethylphenyl)(phenyl)methanol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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US EPA. IUPAC - List Details. United States Environmental Protection Agency. Retrieved January 18, 2026, from [Link]
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PubChem. 4-Fluoro-2,6-dimethylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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(2-Fluoro-4,6-dimethylphenyl)methanol molecular weight
An In-Depth Technical Guide to (2-Fluoro-4,6-dimethylphenyl)methanol: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
Foreword: The Strategic Role of Fluorinated Benzyl Alcohols in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly alter the physicochemical and biological characteristics of a parent compound, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] this compound, a substituted benzyl alcohol, represents a key structural motif in this class of compounds. Its strategic placement of a fluorine atom and two methyl groups on the aromatic ring makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.[3][4] This technical guide provides a comprehensive overview of this compound, from its fundamental molecular properties and synthesis to its detailed analytical characterization and potential applications.
Core Molecular Properties and Synthesis
A thorough understanding of a molecule begins with its fundamental properties. This section details the key molecular characteristics of this compound and presents a validated synthetic protocol.
Molecular Identity and Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its core structure consists of a benzene ring substituted with a fluorine atom, two methyl groups, and a hydroxymethyl group.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 252004-36-7 | [5] |
| Molecular Formula | C₉H₁₁FO | [6] |
| Molecular Weight | 154.18 g/mol | [6] |
| Canonical SMILES | CC1=CC(C)=C(CO)C(F)=C1 | [5] |
| InChI Key | NFEMQPHLTXHHBH-UHFFFAOYSA-N | [5] |
| Purity | Typically >97% | [5] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the reduction of the corresponding aldehyde, 2-fluoro-4,6-dimethylbenzaldehyde. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant production. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent.
1.2.1. Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of 2-fluoro-4,6-dimethylbenzaldehyde.
1.2.2. Detailed Experimental Protocol
-
Dissolution: Dissolve 2-fluoro-4,6-dimethylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is acidic.
-
Solvent Removal: Remove the methanol from the reaction mixture by rotary evaporation.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the key analytical techniques and expected results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
2.1.1. ¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom, with a chemical shift that is highly dependent on its electronic environment.[7] The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds.[8][9]
-
Expected Chemical Shift: The ¹⁹F chemical shift for a fluorine atom on an aromatic ring is influenced by the nature and position of other substituents.[8][10] For this compound, the electron-donating methyl groups and the hydroxymethyl group will influence the shielding of the fluorine nucleus.
-
¹⁹F-¹H Coupling: The fluorine atom will couple with adjacent protons, leading to splitting of the ¹⁹F signal. This coupling information is invaluable for confirming the substitution pattern of the aromatic ring.[7]
2.1.2. Protocol for ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune the probe for ¹⁹F detection.
-
Acquire a standard ¹⁹F NMR spectrum with proton decoupling to obtain a singlet for chemical shift determination.
-
Acquire a proton-coupled ¹⁹F NMR spectrum to observe ¹⁹F-¹H coupling patterns.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions and Fourier transformation. Reference the spectrum using an internal or external standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.[11]
2.2.1. Expected Fragmentation Pattern
In Electron Ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern will likely involve the loss of the hydroxymethyl group, water, and other characteristic cleavages of the benzyl alcohol moiety. The presence of a single fluorine atom does not introduce significant isotopic complexity, as ¹⁹F is nearly 100% abundant.[12][13]
2.2.2. GC-MS Analysis Workflow
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
2.2.3. Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Interface Temperature: 280 °C.
-
Chromatography
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for assessing the purity of this compound.
2.3.1. Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like benzyl alcohols.[15] A Flame Ionization Detector (FID) can be used for quantitative analysis. The conditions outlined in the GC-MS protocol are generally applicable for GC-FID analysis as well.
2.3.2. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a versatile technique for the analysis of moderately polar compounds.[16]
2.3.3. Protocol for HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
-
Column Temperature: 25 °C.
-
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.[1][2] this compound serves as a valuable building block for synthesizing molecules with potential therapeutic applications.
Rationale for Fluorine Incorporation
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.
-
Lipophilicity and Permeability: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.[1]
Potential Therapeutic Areas
Substituted benzyl alcohols are precursors to a wide range of biologically active compounds. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel candidates in areas such as:
-
Oncology: As a fragment for the development of kinase inhibitors or other anti-cancer agents.[1]
-
Neuroscience: For the synthesis of compounds targeting receptors and enzymes in the central nervous system.
-
Infectious Diseases: As a scaffold for the development of new antibacterial or antiviral agents.
The strategic design of molecules incorporating the this compound moiety allows for the fine-tuning of their properties to achieve desired therapeutic effects.[4]
Conclusion
This compound is a synthetically accessible and analytically well-characterizable compound. Its unique combination of a fluorine atom and methyl groups on a benzyl alcohol scaffold makes it a highly valuable building block in medicinal chemistry. The detailed protocols and analytical workflows presented in this guide provide a solid foundation for researchers and scientists working with this and similar fluorinated aromatic compounds, enabling the confident synthesis, characterization, and application of these molecules in the pursuit of novel therapeutics and advanced materials.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
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Boyd, M. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3765–3772. Available from: [Link]
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Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Chupakhin, E., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 29(16), 3698. Available from: [Link]
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Dalvit, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3765–3772. Available from: [Link]
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PubChem. (n.d.). CID 177802328 | C14H12F2O. Retrieved from [Link]
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Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes. Retrieved from [Link]
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-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Skyray Instrument. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]
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PubChem. (n.d.). (2-Fluoro-4-(6-methoxypyridin-3-yl)phenyl)methanol. Retrieved from [Link]
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PubChem. (n.d.). (2-Fluoro-3,5-dimethylphenyl)methanol. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. Retrieved from [Link]
- Google Patents. (n.d.). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
-
National Institutes of Health. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]
-
ChemSynthesis. (n.d.). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,4,6-trifluorophenylmethyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]
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National Institutes of Health. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]
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Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][10][11][12]OXAZABOROLE-BORANE COMPLEX. Retrieved from [Link]
-
ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]
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An In-depth Technical Guide to the NMR Spectra of (2-Fluoro-4,6-dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of Fluorinated Aromatics and NMR Spectroscopy
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. (2-Fluoro-4,6-dimethylphenyl)methanol, a substituted benzyl alcohol, represents a scaffold of interest in these fields. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.
This guide provides a detailed theoretical framework for understanding the NMR spectra of this compound. By dissecting the anticipated chemical shifts, coupling constants, and multiplicity patterns, we aim to equip researchers with the knowledge to confidently assign and interpret the spectra of this and similar molecules.
Molecular Structure and Symmetry Considerations
A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra.
Caption: Recommended experimental workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. A list of common NMR solvents and their residual proton and carbon signals is provided in Table 3. [1] * Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C NMR).
-
Transfer the solution into a 5 mm NMR tube, ensuring no solid particles are present.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the hydroxyl proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The OH signal should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
(Optional) Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, aiding in the assignment of the methylene and methyl carbons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a highly sensitive nucleus, so a relatively small number of scans is typically sufficient.
-
Table 3: Common NMR Solvents and their Residual Peaks
| Solvent | ¹H Residual Peak (δ, ppm) | ¹³C Residual Peak (δ, ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.52 |
| Acetone-d₆ | 2.05 | 29.84, 206.26 |
| Methanol-d₄ | 3.31, 4.87 (OH) | 49.00 |
| Deuterium oxide (D₂O) | 4.79 | - |
Source: Data compiled from publicly available resources. [1]
Troubleshooting and Advanced Analysis
-
Overlapping Signals: In the aromatic region of the ¹H NMR spectrum, signals may overlap. Higher field NMR instruments (e.g., 600 MHz or higher) can provide better resolution. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in unambiguously assigning protons and their attached carbons.
-
Broad Signals: Broadening of signals can be due to several factors, including chemical exchange (especially for the OH proton) or unresolved long-range couplings.
-
Quantitative Analysis: For accurate quantitative analysis using ¹H NMR, ensure complete relaxation of all protons by using a sufficiently long relaxation delay (d1) in the acquisition parameters.
Conclusion
This technical guide provides a detailed theoretical framework for the interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By understanding the expected chemical shifts, coupling constants, and multiplicity patterns, researchers can effectively utilize NMR spectroscopy for the structural verification and characterization of this and related fluorinated aromatic compounds. The provided experimental protocols offer a robust starting point for acquiring high-quality NMR data. While based on well-established principles and comparative data, experimental verification remains the gold standard, and this guide is intended to be a predictive and interpretative aid in that endeavor.
References
- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Nature Protocols, 2(9), 2451–2459. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
-
University of Cologne. NMRShiftDB. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
Sources
A Researcher's Guide to Sourcing and Verification of (2-Fluoro-4,6-dimethylphenyl)methanol
Prepared by a Senior Application Scientist
This guide provides drug development professionals, researchers, and synthetic chemists with a comprehensive overview of sourcing, evaluating, and handling (2-Fluoro-4,6-dimethylphenyl)methanol. Moving beyond a simple supplier list, this document offers practical insights into quality control, application, and safety to ensure the integrity of your research and development workflows.
Chemical Profile and Significance
This compound is a substituted benzyl alcohol derivative. Its structural features—a fluorine atom and two methyl groups on the phenyl ring—make it a valuable building block in medicinal chemistry and materials science. The fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, properties frequently fine-tuned in drug discovery programs.
Key Identifiers:
-
Chemical Name: this compound
-
Molecular Formula: C₉H₁₁FO
-
CAS Number: While a specific CAS number for the 4,6-dimethyl isomer was not consistently found across major suppliers in the provided search results, related isomers like (2-Fluoro-3,5-dimethylphenyl)methanol (CAS 1785361-54-7)[1] and (4-Fluoro-2,6-dimethylphenyl)methanol (CAS 773868-67-0)[2] are well-documented. Researchers should exercise diligence in confirming the exact isomer and CAS number with their chosen supplier.
Commercial Suppliers and Sourcing Strategy
The procurement of a chemical intermediate is the foundational step of any synthesis campaign. The choice of supplier can significantly impact experimental outcomes. Purity, batch-to-batch consistency, and reliable supply chains are paramount.
Workflow for Supplier Selection and Procurement:
Below is a logical workflow for selecting a suitable supplier and procuring the chemical.
Caption: A three-phase workflow for sourcing chemical reagents.
Table 1: Representative Commercial Suppliers
| Supplier | Product Name/Related Isomer | Typical Purity | Notes |
| Fluorochem | (2-Fluoro-4,6-dimethyl-phenyl)-methanol | 97% | A well-known supplier of fluorinated compounds.[3] |
| Parchem | This compound | Varies | Specialty chemical supplier, often for larger quantities.[4] |
| BLD Pharm | (4-Fluoro-2,6-dimethylphenyl)methanol | Varies | Provides detailed documentation like NMR and HPLC data.[2][5] |
| Sigma-Aldrich | (4-Fluoro-2-methylphenyl)methanol | 97% | A major global supplier with extensive documentation. |
Note: This table is illustrative. Availability and specifications for the exact 2-Fluoro-4,6-dimethyl isomer should be confirmed directly with suppliers.
Application Highlight: Use as a Synthetic Intermediate
Benzyl alcohols are versatile intermediates. They are readily oxidized to the corresponding benzaldehydes or benzoic acids, and the hydroxyl group can be converted into a leaving group (e.g., a halide) for subsequent nucleophilic substitution reactions.
For instance, a common transformation is the conversion of a benzyl alcohol to a benzyl bromide, a potent alkylating agent. This is a critical step in the synthesis of many pharmaceutical ingredients.
Representative Protocol: Synthesis of (2-Fluoro-4,6-dimethylphenyl)methyl bromide
This protocol is adapted from standard bromination procedures for benzyl alcohols.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water, followed by a saturated sodium bicarbonate solution to neutralize excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude benzyl bromide.
-
Purification: The product can be purified further by column chromatography if necessary.
Caption: Experimental workflow for the bromination of benzyl alcohol.
In-House Quality Control and Verification
Relying solely on a supplier's Certificate of Analysis is insufficient for rigorous scientific work. Independent verification is a self-validating step that ensures trustworthiness.
Protocol: Identity and Purity Verification
-
Proton NMR (¹H NMR):
-
Objective: Confirm the chemical structure.
-
Procedure: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Expected Signals:
-
A singlet for the benzylic CH₂ protons (typically ~4.5-4.8 ppm).
-
A singlet for the hydroxyl (-OH) proton (variable, may be broad).
-
Two singlets for the two non-equivalent methyl groups.
-
Signals in the aromatic region (typically ~6.8-7.5 ppm) corresponding to the aromatic protons.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: Determine purity.
-
Procedure: Develop a suitable method using a C18 reverse-phase column with a mobile phase such as a gradient of water and acetonitrile or methanol.[6]
-
Analysis: The purity is calculated based on the area percentage of the main peak detected by a UV detector. A purity of >97% is generally acceptable for most synthetic applications.
-
Safety, Handling, and Storage
Proper handling of any chemical reagent is critical for laboratory safety. While a specific SDS for the title compound was not retrieved, data for related benzyl alcohols and the solvent methanol provide a strong basis for safe handling practices.
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[9][10]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]
References
- Parchem. This compound (Cas 165555-20-4).
- Fluorochem. (2-Fluoro-4,6-dimethyl-phenyl)-methanol.
- Cayman Chemical. (2023-05-06)
- GlobalChemMall. (2-fluoro-3-methylphenyl)methanol.
- Sigma-Aldrich. (4-Fluoro-2-methylphenyl)methanol | 80141-91-9.
- CymitQuimica. (2024-12-19)
- BLDpharm. 252004-32-3|(2,6-Difluoro-4-methylphenyl)methanol.
- Sigma-Aldrich. (2024-09-08)
- Methanol Safety D
- ChemicalBook. (2-Fluoro-3-nitrophenyl)methanol synthesis.
- SAFETY D
- ChemSynthesis. (2025-05-20) (2-fluoro-5-methylphenyl)methanol.
- PubChem. (2-Fluoro-3,5-dimethylphenyl)methanol | C9H11FO | CID 84763490.
- Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)
- Benchchem. 4-Fluoro-2-methylphenyl-(2-furyl)methanol|Research Chemical.
- UCA.
- BLDpharm. 773868-67-0|(4-Fluoro-2,6-dimethylphenyl)methanol.
Sources
- 1. (2-Fluoro-3,5-dimethylphenyl)methanol | C9H11FO | CID 84763490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 773868-67-0|(4-Fluoro-2,6-dimethylphenyl)methanol|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. parchem.com [parchem.com]
- 5. 252004-32-3|(2,6-Difluoro-4-methylphenyl)methanol|BLD Pharm [bldpharm.com]
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- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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- 10. leap.epa.ie [leap.epa.ie]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from (2-Fluoro-4,6-dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(2-Fluoro-4,6-dimethylphenyl)methanol is a key building block in medicinal chemistry and materials science. The presence of a fluorine atom and two methyl groups on the phenyl ring imparts unique electronic and steric properties to its derivatives, influencing their biological activity and material characteristics. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides detailed protocols for the synthesis of various derivatives from this compound, including esters, ethers, the corresponding aldehyde, and halide. The methodologies presented are grounded in established organic chemistry principles and are designed to be readily adaptable in a research and development setting.
Strategic Derivatization Pathways
The hydroxyl group of this compound serves as a versatile handle for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around this fluorinated scaffold. The primary derivatization strategies covered in this guide are outlined below.
Figure 1: Key derivatization pathways from this compound.
Synthesis of Ester Derivatives via Fischer Esterification
Esterification is a fundamental reaction to modify the properties of a lead compound, often improving its pharmacokinetic profile. The Fischer esterification offers a straightforward, acid-catalyzed method for synthesizing esters from an alcohol and a carboxylic acid.[2][3][4][5]
Scientific Rationale
The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. The equilibrium of this reversible reaction is typically driven towards the product by using an excess of one reactant or by removing water as it is formed.[3][4] For a sterically hindered alcohol like this compound, using a less hindered carboxylic acid and a suitable acid catalyst is crucial for achieving good yields.
Experimental Protocol: Synthesis of (2-Fluoro-4,6-dimethylphenyl)methyl acetate
Figure 2: Workflow for the Fischer esterification of this compound.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of glacial acetic acid (e.g., 5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Parameter | Typical Range/Value |
| Reactant Ratio | 1:5 to 1:10 (Alcohol:Carboxylic Acid) |
| Catalyst Loading | Catalytic (2-5 mol%) |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 6 hours |
| Expected Yield | 70 - 90% |
Table 1: General Parameters for Fischer Esterification.
Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[6][7][8][9] This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.
Scientific Rationale
The first step is the deprotonation of the alcohol with a strong base to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 fashion. For the synthesis of ethers from this compound, it is preferable to convert the alcohol to the alkoxide and react it with a primary alkyl halide to minimize competing elimination reactions.[7][9]
Experimental Protocol: Synthesis of 1-(Methoxymethyl)-2-fluoro-4,6-dimethylbenzene
Figure 3: Two-step workflow for the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask or oven-dried round-bottom flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
| Parameter | Typical Range/Value |
| Base | NaH, KH |
| Solvent | Anhydrous THF, DMF |
| Alkylating Agent | Primary alkyl halide (e.g., CH₃I, C₂H₅Br) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours |
| Expected Yield | 60 - 85% |
Table 2: General Parameters for Williamson Ether Synthesis.
Oxidation to 2-Fluoro-4,6-dimethylbenzaldehyde
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis.[10][11][12] Benzaldehyde derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[13][14] Several mild oxidation methods are available to prevent over-oxidation to the carboxylic acid.
Scientific Rationale
Reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly employed for the selective oxidation of primary alcohols to aldehydes. These methods operate under mild conditions and are generally high-yielding. Catalytic aerobic oxidation methods also offer a greener alternative.[1]
Experimental Protocol: Swern Oxidation
Figure 4: Stepwise workflow of the Swern oxidation.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
This compound
-
Triethylamine (Et₃N)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting mixture for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude aldehyde by column chromatography.
| Parameter | Typical Range/Value |
| Oxidizing System | Oxalyl chloride/DMSO |
| Solvent | Anhydrous Dichloromethane |
| Base | Triethylamine |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Expected Yield | 85 - 95% |
Table 3: General Parameters for Swern Oxidation.
Conversion to 1-(Chloromethyl)-2-fluoro-4,6-dimethylbenzene
The conversion of benzylic alcohols to the corresponding halides provides a reactive intermediate for subsequent nucleophilic substitution reactions, such as in the synthesis of ethers, esters, and amines.[15]
Scientific Rationale
Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary and secondary alcohols to alkyl chlorides.[15] The reaction proceeds through a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction to yield the alkyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. The gaseous nature of the byproducts helps to drive the reaction to completion.
Experimental Protocol: Chlorination with Thionyl Chloride
Figure 5: Workflow for the conversion of a benzylic alcohol to a benzyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Pyridine (optional, as a scavenger for HCl)
Procedure:
-
In a round-bottom flask equipped with a stir bar and a gas outlet to a scrubber, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise. A small amount of pyridine can be added to neutralize the HCl produced.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting benzyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
| Parameter | Typical Range/Value |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Solvent | Dichloromethane, Chloroform |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Expected Yield | >90% |
Table 4: General Parameters for Chlorination with Thionyl Chloride.
Conclusion
The protocols detailed in these application notes provide a robust foundation for the synthesis of a variety of derivatives from this compound. These methods are scalable and can be adapted to generate a library of compounds for screening in drug discovery and materials science applications. The strategic incorporation of the fluorinated dimethylphenyl motif offers a promising avenue for the development of novel molecules with enhanced properties.
References
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. (2024).
-
Oxidation of benzyl alcohol, substituted benzyl alcohols and other... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
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Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework - MDPI. (2023). MDPI. [Link]
-
Proposed mechanism for the oxidation of benzyl alcohol. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). J&K Scientific LLC. [Link]
-
Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides - MDPI. (n.d.). MDPI. [Link]
-
Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- WO2016202894A1 - Method of converting alcohol to halide - Google Patents. (n.d.).
-
Williamson ether synthesis (video) - Khan Academy. (n.d.). Khan Academy. [Link]
-
Fischer Esterification - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. (n.d.).
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]
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A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. [Link]
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3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
(PDF) Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. (2015). ResearchGate. [Link]
-
Fischer Esterification - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Fischer Esterification | Mechanism + Easy TRICK! - YouTube. (2024). YouTube. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Athabasca University. [Link]
- CN110002968B - Method for preparing fluorine-containing ether - Google Patents. (n.d.).
-
2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem. (n.d.). PubChem. [Link]
-
Fluoro-2,6-dimethylphenyl mono-hydroxychlorin and porphyrin congeners - ResearchGate. (n.d.). ResearchGate. [Link]
- FR2777277A1 - Production of chloromethyl benzene derivatives by chlorinating mono- or dimethylbenzenes - Google Patents. (n.d.).
-
Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition - PubMed. (2019). PubMed. [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. (n.d.). MDPI. [Link]
-
A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene - SciSpace. (2003). SciSpace. [Link]
- CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents. (n.d.).
-
An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Making Alkyl Halides From Alcohols - Master Organic Chemistry. (2015). Master Organic Chemistry. [Link]
-
1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem. (n.d.). PubChem. [Link]
- CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents. (n.d.).
- WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents. (n.d.).
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ChemInform Abstract: The Use of Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate as the Difluorocarbene Source to Generate an in situ Source of Difluoromethylene Triphenylphosphonium Ylide. | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
- CN104292104A - Method and device for preparing methyl fluoroacetate - Google Patents. (n.d.).
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Application Note: A Guide to the Dehydroxylative Suzuki-Miyaura Coupling of (2-Fluoro-4,6-dimethylphenyl)methanol
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for biaryl and diarylmethane structures prevalent in pharmaceuticals and advanced materials.[1][2] Traditionally reliant on organohalides, the field is evolving towards more atom-economical and environmentally benign methodologies. A significant advancement in this area is the direct use of benzylic alcohols as coupling partners, circumventing the need for pre-functionalization to halides or triflates.[3] This application note provides a comprehensive technical guide for researchers on the utilization of (2-Fluoro-4,6-dimethylphenyl)methanol, a structurally relevant building block, in palladium-catalyzed dehydroxylative Suzuki coupling reactions. We will explore the underlying mechanism of C–O bond activation, provide a detailed protocol for its synthesis and subsequent coupling, and discuss key parameters for reaction optimization.
Introduction: The Shift from C-X to C-O Activation
The classical Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or pseudohalide (e.g., triflate).[4] The catalytic cycle is well-established and proceeds through three fundamental steps: oxidative addition of the Pd(0) catalyst to the C-X bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][5]
The use of benzylic alcohols as electrophiles presents a more sustainable alternative, as alcohols are often more readily available and their primary byproduct is water. However, this approach hinges on the effective activation of the strong and typically unreactive benzylic C–O bond.[6] Direct dehydroxylative coupling, where the C–O bond is cleaved in situ, has been successfully realized, providing an atom- and step-economic pathway to valuable diarylmethane scaffolds.[3] The substrate, this compound, incorporates a fluorine atom and ortho-methyl groups—motifs that can impart unique steric and electronic properties beneficial for medicinal chemistry applications.
Mechanism: The Catalytic Cycle for Dehydroxylative Coupling
The critical distinction in using a benzylic alcohol lies in the initial activation and oxidative addition step. Unlike the straightforward insertion of palladium into a carbon-halide bond, the C–O bond of an alcohol must first be made susceptible to cleavage. This can occur through several pathways, but a common route involves coordination of the palladium catalyst and subsequent C–O bond scission, often facilitated by the specific ligand environment.
The general catalytic cycle for the direct coupling of a benzylic alcohol is illustrated below.
Caption: Generalized catalytic cycle for dehydroxylative Suzuki coupling.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the activated C–O bond of the benzylic alcohol. This is the rate-determining step and the primary challenge compared to conventional Suzuki couplings.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (Ar') to the palladium(II) center, displacing the hydroxyl group. The base is crucial for forming a more nucleophilic "ate" complex with the boronic acid.[4]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond of the diarylmethane product and regenerating the catalytically active Pd(0) species.[1]
Experimental Protocols
Part A: Synthesis of this compound
A reliable method for synthesizing the title compound is the reduction of the corresponding carboxylic acid or its ester derivative. The following protocol is adapted from procedures for structurally similar fluorinated benzyl alcohols.[7]
Materials:
-
2-Fluoro-4,6-dimethylbenzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium hydroxide (NaOH), 2N solution
-
Methylene chloride (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-Fluoro-4,6-dimethylbenzoic acid (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the stirred solution in an ice bath (0 °C).
-
Slowly add the borane-tetrahydrofuran complex (approx. 2.0 eq) dropwise. Caution: Foaming and gas evolution will occur.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at ambient temperature for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully quench the reaction by slowly adding water at 0 °C.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add 2N NaOH solution to the aqueous residue and extract the product with DCM or EtOAc (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Part B: Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be required depending on the specific boronic acid used. This procedure is based on established methods for the direct coupling of benzylic alcohols.[3][8]
Materials & Reagents:
| Reagent/Material | Purpose | Key Considerations |
| This compound | Electrophile | Synthesized as per Part A. |
| Arylboronic Acid | Nucleophile | Use 1.2 - 1.5 equivalents. |
| Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Catalyst/Ligand | Pd(PPh₃)₄ can work directly.[3] Pd(OAc)₂ with a bulky ligand like SPhos is for more challenging couplings.[9] |
| Potassium Phosphate (K₃PO₄) | Base | Use 2.0 - 3.0 equivalents. Anhydrous conditions may require added water.[10] |
| Toluene or 1,4-Dioxane | Solvent | Anhydrous, degassed. |
| Schlenk tube or similar reaction vessel | Reaction Vessel | Must allow for an inert atmosphere. |
| Nitrogen or Argon gas supply | Inert Atmosphere | Essential to prevent catalyst degradation. |
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Add the palladium catalyst. If using a solid ligand, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%), add it directly.
-
Seal the tube with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 80-110 °C.
-
Stir the reaction vigorously overnight (12-24 hours). Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane.
Optimization and Key Considerations
Achieving high yields in dehydroxylative couplings requires careful optimization. The electronic and steric nature of the substrate—with its ortho-methyl groups and electron-withdrawing fluorine—may necessitate adjustments to the general protocol.
Reaction Optimization Parameters:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Toluene | 100 | Result |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | Result |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | Dioxane | 100 | Result |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 80 | Result |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 110 | Result |
-
Catalyst and Ligand: While Pd(PPh₃)₄ may be sufficient, sterically hindered substrates often benefit from catalysts formed with bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos.[9] These ligands promote the oxidative addition step and stabilize the active catalytic species.
-
Base: K₃PO₄ is a common and effective base. For less reactive partners, stronger bases like Cs₂CO₃ or the use of aqueous conditions can enhance the rate of transmetalation.[8][9]
-
Solvent: Toluene and 1,4-dioxane are standard solvents. The addition of a small amount of water can sometimes be beneficial, as it helps to dissolve the inorganic base and can participate in the catalytic cycle.[5]
-
Temperature: Due to the strength of the C–O bond, temperatures between 80-120 °C are typically required. The steric hindrance from the two ortho-methyl groups on the this compound may necessitate higher temperatures to achieve a reasonable reaction rate.
Experimental Workflow Visualization
The overall process, from starting material synthesis to the final purified product, can be visualized as a clear and logical workflow.
Caption: Overall experimental workflow from synthesis to final product.
Conclusion
The use of this compound as an electrophilic partner in Suzuki-Miyaura cross-coupling represents a modern, efficient, and sustainable approach to synthesizing complex diarylmethanes. By understanding the principles of dehydroxylative C–O bond activation and systematically optimizing key reaction parameters such as the catalyst, ligand, and base, researchers can effectively leverage this methodology. This approach not only expands the toolbox for medicinal and materials chemists but also aligns with the principles of green chemistry by utilizing more abundant and less toxic starting materials.
References
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Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications (RSC Publishing). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. ResearchGate. [Link]
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. National Institutes of Health (PMC). [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC). [Link]
-
Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. ACS Publications. [Link]
-
Copper-catalyzed benzylic C–H coupling with alcohols via radical relay. ChemRxiv. [Link]
-
Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. [Link]
-
Palladium‐catalyzed Suzuki carbonylation of different benzyl chlorides... ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. ElectronicsAndBooks. [Link]
-
Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Synthesis of 2,4,6-trifluorophenylmethyl alcohol. PrepChem.com. [Link]
-
(2-fluoro-5-methylphenyl)methanol. ChemSynthesis. [Link]
- A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health (PMC). [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][2][3]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses. [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health (PMC). [Link]
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- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Synthesis and Application of Grignard Reagents Derived from Sterically Hindered 2-Fluoro-4,6-dimethylphenyl Scaffolds
Abstract
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This application note provides a detailed protocol for the synthesis and utilization of a Grignard reagent derived from the sterically hindered and electronically modified 2-fluoro-4,6-dimethylphenyl scaffold. Direct use of molecules containing acidic protons, such as (2-Fluoro-4,6-dimethylphenyl)methanol, is incompatible with Grignard reagents, as the reagent would be quenched through an acid-base reaction.[1][3] Therefore, this guide focuses on the correct methodological approach: the formation of an aryl magnesium halide from a suitable precursor, 2-bromo-1-fluoro-3,5-dimethylbenzene, and its subsequent nucleophilic addition to a ketone to generate a tertiary alcohol. We address the unique challenges posed by ortho-substituents, including steric hindrance and the electronic influence of the fluorine atom. This document provides researchers, scientists, and drug development professionals with field-proven protocols, mechanistic insights, and troubleshooting strategies to successfully employ this valuable synthetic route.
Part 1: Core Principles and Strategic Considerations
Mechanistic Overview
The Grignard reaction proceeds in two fundamental stages:
-
Formation of the Grignard Reagent: An organic halide reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form an organomagnesium halide (R-MgX).[3][4] The reaction occurs on the surface of the magnesium, and its mechanism is thought to involve single-electron transfer (SET) steps. The ether solvent is critical, as it coordinates to the magnesium center, stabilizing the reagent.[4][5]
-
Nucleophilic Addition: The highly polarized carbon-magnesium bond renders the carbon atom strongly nucleophilic and basic.[6][7] This nucleophilic carbon attacks the electrophilic carbon of a carbonyl group (aldehyde or ketone), forming a new C-C bond and a magnesium alkoxide intermediate.[2][6] Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[6]
Challenges of the 2-Fluoro-4,6-dimethylphenyl Scaffold
The synthesis of a Grignard reagent from 2-bromo-1-fluoro-3,5-dimethylbenzene presents specific challenges:
-
Steric Hindrance: The two ortho-methyl groups impede the approach of the aryl halide to the magnesium surface, potentially slowing down or inhibiting the reaction's initiation.
-
Electronic Effects: The ortho-fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the aryl halide.
-
Initiation Difficulty: Due to the factors above, initiating the reaction can be difficult. The protective oxide layer on the magnesium turnings must be overcome to expose the reactive metal surface.
Critical Requirement: Anhydrous Conditions
Grignard reagents are potent bases and will react readily with protic sources, including trace amounts of water from glassware, solvents, or the atmosphere.[1][3][4] This acid-base reaction quenches the reagent, converting it into an alkane and rendering it useless for the desired C-C bond formation.[3][8] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[9][10][11]
Part 2: Experimental Protocols
Protocol 1: Formation of (2-Fluoro-4,6-dimethylphenyl)magnesium Bromide
This protocol details the preparation of the Grignard reagent from 2-bromo-1-fluoro-3,5-dimethylbenzene.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| Magnesium Turnings | Mg | 24.31 | 365 mg | 15.0 | 1.5 |
| Iodine | I₂ | 253.81 | 1 crystal (~10 mg) | - | Cat. |
| 2-Bromo-1-fluoro-3,5-dimethylbenzene | C₈H₈BrF | 203.05 | 2.03 g | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 40 mL | - | - |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Glassware must be oven-dried (>120 °C) for at least 24 hours or flame-dried under vacuum immediately before use.[11][12]
Procedure:
-
Setup: Assemble the dry three-neck flask with a stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed.[13] This helps to activate the magnesium surface.[14] Allow the flask to cool to room temperature.
-
Reagent Preparation: In a separate dry flask, dissolve 2-bromo-1-fluoro-3,5-dimethylbenzene (2.03 g) in 15 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add ~2-3 mL of the aryl bromide solution from the dropping funnel to the magnesium turnings. The reaction mixture may need to be gently warmed or sonicated in an ultrasonic bath to initiate.[15][16] Successful initiation is marked by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exothermic reaction.
-
Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.[13]
-
Completion: After the addition is complete, add the remaining 25 mL of anhydrous THF to the dropping funnel and rinse it into the reaction flask. Gently heat the mixture to reflux for 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent, which should be used directly in the next step.
Workflow for Grignard Reagent Formation
Caption: Experimental workflow for preparing the Grignard reagent.
Protocol 2: Synthesis of 2-(2-Fluoro-4,6-dimethylphenyl)propan-2-ol
This protocol describes the reaction of the prepared Grignard reagent with acetone to yield a tertiary alcohol.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| (2-Fluoro-4,6-dimethylphenyl)magnesium Bromide | C₈H₈BrFMg | 226.36 | ~10.0 mmol | 10.0 | 1.0 |
| Acetone | C₃H₆O | 58.08 | 0.64 mL (505 mg) | 8.7 | 0.87 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - | - |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | ~20 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | - |
Procedure:
-
Setup: Cool the flask containing the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Addition of Electrophile: Dissolve acetone (0.64 mL) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add ~20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate (magnesium salts) will form.
-
Extraction: Transfer the mixture to a separatory funnel. Add ~50 mL of diethyl ether and shake well. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate or sodium sulfate.[9]
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude oil or solid is 2-(2-Fluoro-4,6-dimethylphenyl)propan-2-ol.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Mechanism of Nucleophilic Addition
Caption: Nucleophilic addition of the Grignard reagent to a ketone.
Part 3: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent.[15] 2. Passive oxide layer on Mg surface. 3. Aryl halide is not reactive enough. | 1. Ensure all glassware is rigorously dried and solvent is anhydrous.[10] 2. Activate Mg with iodine, 1,2-dibromoethane, or by crushing turnings with a glass rod.[15][16] 3. Use an ultrasonic bath to promote reaction initiation.[15][16] |
| Low Yield of Alcohol Product | 1. Incomplete formation of Grignard reagent. 2. Quenching of Grignard by moisture or acidic impurities. 3. Side reaction: Wurtz coupling (Ar-Ar formation).[10] | 1. Ensure Mg is fully consumed during reagent formation; extend reflux time if necessary. 2. Re-verify anhydrous conditions for the entire process. 3. Add the aryl halide solution slowly to a slight excess of Mg to minimize its concentration and disfavor coupling.[10] |
| Recovery of Starting Ketone | 1. Grignard reagent acted as a base instead of a nucleophile (enolization of the ketone).[17] 2. Insufficient Grignard reagent added. | 1. This is more common with sterically hindered ketones. Ensure slow addition at low temperature. 2. Consider titrating a small aliquot of the Grignard reagent to determine its exact concentration before addition. |
Part 4: Safety & Handling
-
Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric, especially in concentrated form. All operations must be conducted under an inert atmosphere.
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon standing.[3] Use only from freshly opened containers or after purification, and work in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching of Grignard reactions is highly exothermic. Always perform this step slowly and with adequate cooling (ice bath).
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.
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-
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Reddit. (2022). Which method is the best to conduct the Grignard reaction? r/OrganicChemistry. [Link]
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Toppr. List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]
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Bryce-Smith, D., & Wakefield, B. J. (1964). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C, 2376-2379. [Link]
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Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Wang, C., et al. (2021). ortho-C–O arylation of aromatic amides with Grignard reagents through the Meyers reaction. Organic & Biomolecular Chemistry, 19(4), 856-860. [Link]
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Clark, J. (2023). an introduction to grignard reagents. Chemguide. [Link]
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Trade Science Inc. (2015). The Grignard Synthesis of Triphenylmethanol. TSI Journals. [Link]
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Guseinov, F. I., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1015-1019. [Link]
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Lashley, D. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
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Terao, J., & Kambe, N. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of chemical research, 41(11), 1545–1554. [Link]
-
PrepChem. (n.d.). Synthesis of Manufacture of 2,2-dimethyl-3-(3-methylphenyl)-propan-1-ol. [Link]
-
Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5647-5649. [Link]
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Chemistry Stack Exchange. (2015). Why do Grignard reagents or Organolithium compounds not displace halides as easily as acetylide ions do? [Link]
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Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. [Link]
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University of Texas at Dallas. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [Link]
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The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
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Guseinov, F. I., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(4), M1682. [Link]
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Wuest, W. M., & Wuest, A. K. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Chemical Science, 16(4), 1-8. [Link]
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Bedford, R. B., et al. (2009). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. Organometallics, 28(14), 4051–4054. [Link]
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Application of (2-Fluoro-4,6-dimethylphenyl)methanol in Agrochemical Synthesis: An Analysis of Available Data
A comprehensive review of scientific literature and patent databases reveals no specific, documented applications of (2-Fluoro-4,6-dimethylphenyl)methanol as a key intermediate in the synthesis of commercialized or late-stage development agrochemicals. While fluorinated aromatic compounds are of significant importance in the agrochemical industry, providing enhanced metabolic stability, binding affinity, and lipophilicity to active ingredients, the particular molecule of this compound does not appear in publicly available synthesis routes for known fungicides, herbicides, or insecticides.
Extensive searches have been conducted to identify any agrochemical containing the "2-fluoro-4,6-dimethylphenyl" moiety, which would suggest the potential use of this compound or its precursor, 2-fluoro-4,6-dimethylbenzaldehyde, in its synthesis. These searches have not yielded any concrete examples.
Therefore, it is not possible to provide detailed application notes or specific, validated protocols for the use of this compound in agrochemical synthesis as requested. The creation of such a guide would rely on speculation rather than documented scientific and industrial practice, which would be misleading for the target audience of researchers and drug development professionals.
General Role of Fluorinated Benzyl Alcohols in Agrochemical Synthesis
While direct applications for this compound are not documented, it is possible to infer its potential utility based on the role of structurally similar fluorinated benzyl alcohols and their derivatives in agrochemical development. Generally, such compounds can serve as versatile building blocks. The primary routes through which a compound like this compound could theoretically be incorporated into a larger agrochemical scaffold include:
-
Ether Synthesis: The hydroxyl group of the benzyl alcohol can be alkylated to form an ether linkage. This is a common structural motif in many agrochemicals.
-
Esterification: The alcohol can be esterified with a carboxylic acid to introduce the benzyl group into a molecule.
-
Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a halide or a sulfonate ester), allowing for nucleophilic substitution reactions to form carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds.
Hypothetical Synthetic Workflow
The diagram below illustrates a generalized and hypothetical workflow for how a substituted benzyl alcohol, such as this compound, might be utilized in a multi-step agrochemical synthesis. It is crucial to reiterate that this is a conceptual illustration and does not represent a validated pathway for the specific molecule .
Caption: Hypothetical workflow for agrochemical synthesis.
Conclusion
For researchers, scientists, and drug development professionals, it is imperative to rely on established and documented synthetic routes. Based on the current available information, this compound is not a recognized precursor for any specific agrochemical product. While its chemical structure suggests potential as a building block, the absence of any published applications means that its use in agrochemical synthesis remains purely theoretical at this time. Future research and development may identify a role for this compound, but as of now, no practical application notes or protocols can be provided.
Application Notes and Protocols: (2-Fluoro-4,6-dimethylphenyl)methanol as a Strategic Building Block for Potent Kinase Inhibitors
Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes. Their aberrant signaling is a cornerstone of numerous pathologies, most notably cancer, rendering them a primary focus of modern drug discovery. Small molecule kinase inhibitors have emerged as a transformative therapeutic modality. Within the medicinal chemist's arsenal, the strategic incorporation of fluorine into drug candidates offers a distinct advantage. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physicochemical and pharmacological properties.[1][2][3] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the acidity (pKa) of nearby functional groups, and improve membrane permeability.[2][4] Furthermore, fluorine atoms can engage in favorable non-covalent interactions within the ATP-binding pocket of kinases, leading to enhanced binding affinity and selectivity.[1][3]
This application note focuses on (2-Fluoro-4,6-dimethylphenyl)methanol , a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern—a fluorine atom ortho to the hydroxymethyl group, flanked by two methyl groups—provides a strategic combination of steric and electronic features. This guide will provide detailed protocols for the derivatization of this building block and its incorporation into a representative kinase inhibitor scaffold, as well as a standard protocol for evaluating the biological activity of the resulting compounds.
Physicochemical Properties of the Building Block
A clear understanding of the starting material's properties is fundamental to its effective application.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 252004-36-7 |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
Synthetic Strategy: From Building Block to Kinase Inhibitor
The hydroxymethyl group of this compound is a versatile handle for chemical modification. A common and effective strategy involves its conversion to a more reactive electrophile, such as a benzyl halide, which can then be coupled with a nucleophilic heterocyclic core. Many kinase inhibitors are based on scaffolds such as pyrazolopyrimidines, quinazolines, or pyrrolopyrimidines.[5][6]
This section outlines a representative two-step synthesis of a hypothetical kinase inhibitor based on a pyrazolopyrimidine core.
Sources
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- 6. researchgate.net [researchgate.net]
The Ascendant Role of Fluorinated Benzyl Alcohols in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Transformative Influence of Fluorine in Benzyl Alcohol Chemistry
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for innovation, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Fluorinated benzyl alcohols, a class of compounds at the intersection of aromatic chemistry and organofluorine synthesis, have emerged as exceptionally versatile building blocks and reaction mediators. The potent electron-withdrawing nature of fluorine profoundly alters the physicochemical properties of the parent benzyl alcohol, influencing its reactivity, acidity, and intermolecular interactions.[5] This guide provides an in-depth exploration of the applications of fluorinated benzyl alcohols, offering detailed protocols and mechanistic insights for key synthetic transformations.
The unique attributes of fluorinated benzyl alcohols stem from the high electronegativity of fluorine, which imparts a strong inductive effect on the benzyl core. This electronic perturbation enhances the acidity of the benzylic proton and the hydroxyl group, influencing the alcohol's role as a reactant, solvent, or catalyst.[5] Furthermore, the introduction of fluorine can modulate lipophilicity and metabolic stability, properties of paramount importance in medicinal chemistry.[3][4][6] This compilation of application notes and protocols is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively harness the synthetic potential of fluorinated benzyl alcohols.
I. Fluorinated Alcohols as Powerful Reaction Media and Promoters
Highly fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have garnered significant attention as "non-innocent" solvents that actively promote a variety of organic reactions.[7] Their remarkable ability to act as strong hydrogen-bond donors, coupled with their low nucleophilicity, allows them to stabilize transition states and activate substrates without participating directly in the reaction as a nucleophile.[7]
Application Note 1: Aerobic Oxidation of Benzyl Alcohols Promoted by HFIP
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A significant challenge is preventing over-oxidation to the corresponding carboxylic acid. The use of HFIP as a co-solvent or promoter in conjunction with a catalytic amount of nitric acid has been shown to be a highly effective system for the aerobic oxidation of benzyl alcohols to benzaldehydes with excellent selectivity.[2][8]
Causality of Experimental Choices:
-
HFIP as a Dual-Function Catalyst: HFIP serves a dual role in this catalytic cycle. Firstly, it enhances the oxidizing potential of nitric acid and its nitrogen oxide derivatives (NOx) through strong hydrogen bonding. This activation facilitates the initial oxidation of the benzyl alcohol. Secondly, HFIP stabilizes the resulting benzaldehyde, again through hydrogen bonding, which deactivates it towards further oxidation to benzoic acid, thus ensuring high selectivity.[2][8]
-
Nitric Acid as the Primary Oxidant Precursor: Nitric acid acts as a precursor to the active nitrogen oxide species that directly participate in the oxidation. In the presence of the alcohol, it is converted to species like NOCl in situ, which then forms a benzyl nitrite intermediate.[8]
-
Oxygen as the Terminal Oxidant: Molecular oxygen from the air serves as the terminal oxidant, regenerating the active NOx species from their reduced forms, allowing the catalytic cycle to continue.
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol to Benzaldehyde
| Reagent/Parameter | Quantity/Value |
| Benzyl Alcohol | 1.0 mmol |
| Nitric Acid (70%) | 0.1 mmol |
| HFIP | 2.0 mL |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Yield | >95% |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol).
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2.0 mL) to the flask.
-
While stirring at room temperature, add 70% nitric acid (0.1 mmol) dropwise.
-
The reaction is open to the air to allow for the ingress of oxygen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude benzaldehyde.
-
Purification can be achieved by column chromatography on silica gel if necessary.
Mechanism of HFIP-Promoted Aerobic Oxidation:
Caption: Dual catalytic cycle for the aerobic oxidation of benzyl alcohol.
II. Fluorinated Benzyl Alcohols as Precursors for Deoxyfluorination
The conversion of alcohols to alkyl fluorides is a valuable transformation in medicinal chemistry, as the introduction of a fluorine atom can significantly enhance a molecule's biological properties.[3][4] Benzyl alcohols can be converted to benzyl fluorides through deoxyfluorination reactions. While various reagents can effect this transformation, the choice of reagent and conditions is crucial to avoid side reactions, especially with sensitive substrates.
Application Note 2: Deoxyfluorination of Benzyl Alcohols
A variety of modern deoxyfluorination reagents are available, such as Deoxo-Fluor®, DAST, and AlkylFluor®.[1][9] These reagents offer different levels of reactivity and functional group tolerance. A more recent and mild method involves visible light-induced photocatalytic deoxyfluorination using SF₆ as the fluorine source.[10]
Causality of Experimental Choices:
-
Choice of Deoxyfluorinating Reagent: The selection of the deoxyfluorinating agent depends on the substrate's reactivity and the presence of other functional groups. For robust substrates, traditional reagents like DAST may be suitable. For more sensitive molecules, milder reagents like AlkylFluor® or photocatalytic methods are preferred to minimize side reactions such as elimination or rearrangement.[1][9][10]
-
Reaction Conditions: Anhydrous conditions are typically required for most deoxyfluorination reactions to prevent hydrolysis of the reactive intermediates. The reaction temperature is also a critical parameter that needs to be controlled to manage the reactivity of the fluorinating agent and prevent decomposition of the product.
Experimental Protocol: Deoxyfluorination of a Secondary Benzyl Alcohol using AlkylFluor®
| Reagent/Parameter | Quantity/Value |
| Substituted Benzyl Alcohol | 1.0 mmol |
| AlkylFluor® | 1.2 equiv |
| Potassium Fluoride (KF) | 2.0 equiv |
| 1,4-Dioxane (anhydrous) | 5.0 mL |
| Temperature | 60 °C |
| Reaction Time | 12-24 hours |
| Yield | 70-90% |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted benzyl alcohol (1.0 mmol).
-
Add anhydrous 1,4-dioxane (5.0 mL) to dissolve the alcohol.
-
Add potassium fluoride (2.0 equiv) and AlkylFluor® (1.2 equiv) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Workflow for Deoxyfluorination:
Caption: General workflow for the deoxyfluorination of benzyl alcohols.
III. Synthesis of Fluorinated Benzyl Alcohols
The availability of a diverse range of fluorinated benzyl alcohols is crucial for their application in synthesis. Several methods exist for their preparation, with the reduction of the corresponding benzoic acids or benzaldehydes being a common and straightforward approach.
Application Note 3: Synthesis of 4-(Trifluoromethyl)benzyl alcohol
4-(Trifluoromethyl)benzyl alcohol is a widely used building block in the synthesis of pharmaceuticals and agrochemicals.[11] It can be readily prepared by the reduction of 4-(trifluoromethyl)benzoic acid or 4-(trifluoromethyl)benzaldehyde.
Causality of Experimental Choices:
-
Choice of Reducing Agent: For the reduction of a carboxylic acid, a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex is required. For the reduction of an aldehyde, a milder reducing agent such as sodium borohydride (NaBH₄) is sufficient and often preferred due to its greater functional group tolerance and ease of handling.
-
Solvent Selection: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used for reductions with LiAlH₄ to prevent its violent reaction with protic solvents. For NaBH₄ reductions, protic solvents like methanol or ethanol are commonly employed.
Experimental Protocol: Reduction of 4-(Trifluoromethyl)benzoic Acid to 4-(Trifluoromethyl)benzyl Alcohol
| Reagent/Parameter | Quantity/Value |
| 4-(Trifluoromethyl)benzoic Acid | 1.0 equiv |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 equiv |
| Anhydrous Tetrahydrofuran (THF) | As required |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours |
| Yield | >90% |
Step-by-Step Methodology:
-
To a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 equiv) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)benzyl alcohol.
-
The product can be purified by distillation or recrystallization if necessary.
IV. Fluorinated Benzyl Ethers as Protecting Groups
The use of protecting groups is a fundamental strategy in multi-step organic synthesis. Fluorinated benzyl ethers have emerged as valuable protecting groups for alcohols, offering unique advantages over their non-fluorinated counterparts, particularly in the context of complex molecule synthesis, such as oligosaccharides.[8]
Application Note 4: Protection of Alcohols as Fluorinated Benzyl Ethers
The introduction of fluorine atoms onto the benzyl protecting group can significantly alter its electronic properties and, consequently, its reactivity and spectroscopic characteristics. This can be exploited for selective protection and deprotection strategies.
Causality of Experimental Choices:
-
Enhanced Stability: The electron-withdrawing fluorine atoms can increase the stability of the benzyl ether towards certain oxidative conditions, allowing for orthogonal deprotection strategies in the presence of other protecting groups like the p-methoxybenzyl (PMB) group.
-
Modified Spectroscopic Properties: The presence of fluorine atoms can shift the signals of the benzylic protons and carbons in ¹H and ¹³C NMR spectra, which can be advantageous in resolving complex spectra, especially in large molecules with multiple protecting groups.[8]
-
Method of Introduction: The Williamson ether synthesis is a common and reliable method for the formation of benzyl ethers, including their fluorinated analogues.[12]
Experimental Protocol: Protection of a Primary Alcohol with 4-(Trifluoromethyl)benzyl Bromide
| Reagent/Parameter | Quantity/Value |
| Primary Alcohol | 1.0 equiv |
| Sodium Hydride (NaH, 60% dispersion) | 1.2 equiv |
| 4-(Trifluoromethyl)benzyl Bromide | 1.1 equiv |
| Anhydrous N,N-Dimethylformamide (DMF) | As required |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
| Yield | 85-95% |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the primary alcohol (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-(trifluoromethyl)benzyl bromide (1.1 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship in Protecting Group Strategy:
Caption: Strategic use of a fluorinated benzyl protecting group.
V. Friedel-Crafts Reactions with Fluorinated Benzyl Alcohols
The Friedel-Crafts alkylation is a classic carbon-carbon bond-forming reaction that involves the alkylation of an aromatic ring. Benzyl alcohols can serve as alkylating agents in the presence of a suitable Lewis or Brønsted acid catalyst. The use of fluorinated benzyl alcohols in such reactions allows for the introduction of fluorinated moieties into aromatic systems.
Application Note 5: Friedel-Crafts Benzylation of Arenes
The reaction of a fluorinated benzyl alcohol with an arene in the presence of a catalyst like iron(III) chloride can proceed efficiently to yield diarylmethane products.[13][14][15][16][17] The reactivity of the benzyl alcohol is enhanced by the Lewis acid, which facilitates the formation of a benzylic carbocation or a related electrophilic species.
Causality of Experimental Choices:
-
Catalyst Choice: A Lewis acid such as iron(III) chloride is effective in activating the benzyl alcohol by coordinating to the hydroxyl group, making it a better leaving group (water).[13][14][15]
-
Substrate Scope: The arene component should generally be electron-rich to facilitate electrophilic aromatic substitution. The fluorinated benzyl alcohol can possess various substitution patterns, and even electronically deactivated electrophiles can be suitable substrates.[13][14]
-
Reaction Conditions: The reaction is often carried out at elevated temperatures to drive the reaction to completion. The choice of solvent can also be important, with some reactions benefiting from the use of deep eutectic solvents.[13][14]
Experimental Protocol: Iron(III) Chloride-Catalyzed Friedel-Crafts Benzylation
| Reagent/Parameter | Quantity/Value |
| Arene (e.g., p-Xylene) | 5.0 equiv |
| Fluorinated Benzyl Alcohol | 1.0 equiv |
| Iron(III) Chloride (FeCl₃) | 10 mol% |
| Temperature | 80 °C |
| Reaction Time | 6-12 hours |
| Yield | 75-90% |
Step-by-Step Methodology:
-
To a round-bottom flask, add the arene (5.0 equiv), the fluorinated benzyl alcohol (1.0 equiv), and iron(III) chloride (10 mol%).
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Fluorinated benzyl alcohols represent a class of reagents with expanding utility in modern organic synthesis. Their unique electronic properties, conferred by the presence of fluorine atoms, enable them to act as versatile building blocks, effective reaction promoters, and components of robust protecting groups. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the advantages of these powerful synthetic tools in their own work. As the demand for complex and highly functionalized molecules continues to grow, the importance of fluorinated benzyl alcohols in the synthetic chemist's arsenal is certain to increase.
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Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]
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Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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AlkylFluor: Deoxyfluorination of Alcohols. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Dual Catalysis for the Aerobic Oxidation of Benzyl Alcohols – Nitric Acid and Fluorinated Alcohol. (n.d.). Scite. Retrieved January 17, 2026, from [Link]
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A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols with Trichloroisocyanuric Acid. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Friedel-Crafts Benzylations Mediated by FeCl - -based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]
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Benzylation of arenes through FeCl3-catalyzed Friedel–Crafts reaction via C–O activation of benzyl ether. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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6 - Supporting Information. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
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Substrate scope for the benzylation of substituted arenes with... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. (2021, July 19). ACG Publications. Retrieved January 17, 2026, from [Link]
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Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
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Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Computational exploration of the mechanism of alcohol oxidation by dioxygen activated with biquinolyl-containing cu complexes. (2010, April 5). PubMed. Retrieved January 17, 2026, from [Link]
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Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Deoxyfluorination: A Detailed Overview of Recent Developments. (2024, September 9). Thieme. Retrieved January 17, 2026, from [Link]
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Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reaction Yield for (2-Fluoro-4,6-dimethylphenyl)methanol
Welcome to the Technical Support Center for the synthesis of (2-Fluoro-4,6-dimethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the Grignard reaction, a cornerstone of C-C bond formation, yet one that presents unique challenges with sterically hindered and electronically complex substrates. Our goal is to equip you with the expert insights and practical protocols necessary to maximize your reaction yields and ensure the purity of your target compound.
Troubleshooting Guide: Navigating the Challenges of Sterically Hindered Grignard Reactions
The synthesis of this compound via the Grignard reaction of 2-bromo-1-fluoro-3,5-dimethylbenzene and formaldehyde is a pathway fraught with potential pitfalls. The di-ortho-substitution of the aryl halide introduces significant steric hindrance, which can impede the formation of the Grignard reagent and its subsequent reaction with the electrophile. The presence of a fluorine atom further modulates the electronic properties of the aromatic ring, adding another layer of complexity. This guide addresses the most common issues encountered in this synthesis in a question-and-answer format.
Q1: My Grignard reaction is not initiating. What are the likely causes and how can I resolve this?
Failure of a Grignard reaction to initiate is a frequent and frustrating issue, often stemming from a few key factors.
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1]
-
Solution: Activation of the magnesium is crucial. Several methods can be employed:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask. This exposes a fresh, unoxidized surface.
-
Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium. The disappearance of the characteristic purple vapor or brown color in the solvent indicates activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbling signifies an active magnesium surface.[1]
-
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware, solvent, or starting materials will quench the reagent as it forms, preventing the reaction from starting.
-
Solution: Rigorous drying of all components is non-negotiable.
-
Glassware: Oven-dry all glassware overnight at >120 °C and assemble it hot under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF or diethyl ether).
-
Starting Materials: Ensure the 2-bromo-1-fluoro-3,5-dimethylbenzene is dry. If necessary, it can be distilled or passed through a short column of activated alumina.
-
-
-
Low Reactivity of the Aryl Halide: The steric hindrance from the two ortho-methyl groups can make the C-Br bond less accessible to the magnesium surface.
-
Solution:
-
Concentrated Initiation: Add only a small portion of the total aryl halide solution to the magnesium at the beginning. This creates a higher concentration of the halide at the magnesium surface, which can facilitate initiation.
-
Gentle Heating: Gentle warming of the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.
-
-
Q2: The Grignard reagent seems to have formed, but I'm getting a low yield of this compound. What are the common side reactions and how can I minimize them?
Low yields in this specific Grignard reaction are often attributable to competing side reactions, exacerbated by the steric hindrance of the Grignard reagent.
-
Wurtz Coupling: The newly formed Grignard reagent can react with the starting aryl bromide to form a biaryl byproduct (2,2'-difluoro-4,4',6,6'-tetramethyl-1,1'-biphenyl). This is a common side reaction in Grignard syntheses.
-
Solution: Maintain a low concentration of the aryl bromide in the reaction mixture. This is achieved by the slow, dropwise addition of the aryl bromide solution to the vigorously stirred suspension of magnesium. This ensures that the aryl bromide reacts with the magnesium surface rather than the Grignard reagent in solution.
-
-
Reaction with Formaldehyde Source: The choice and handling of the formaldehyde source are critical.
-
Paraformaldehyde Reactivity: Solid paraformaldehyde is a common source of formaldehyde, but its depolymerization to gaseous formaldehyde can be slow and incomplete, leading to low conversion.[2]
-
Solution:
-
Highly Pure Paraformaldehyde: Use dry, high-purity paraformaldehyde.
-
Thermal Depolymerization: A more efficient method is to heat the paraformaldehyde in a separate flask and bubble the resulting formaldehyde gas through the Grignard solution. This ensures a steady supply of monomeric formaldehyde to the reaction.[2] Care must be taken as formaldehyde is toxic.
-
Portion-wise Addition: If adding solid paraformaldehyde directly, do so in small portions to a cooled solution of the Grignard reagent to control the reaction exotherm and maintain a manageable concentration of formaldehyde.[3]
-
-
-
Steric Hindrance in the Addition Step: The bulky nature of the (2-Fluoro-4,6-dimethylphenyl)magnesium bromide can hinder its approach to the electrophilic carbon of formaldehyde.
-
Solution:
-
Reaction Temperature: While Grignard formation may require gentle heating to initiate, the addition to formaldehyde should be performed at a lower temperature (e.g., 0 °C to room temperature) to favor the desired nucleophilic addition over potential side reactions.
-
Reaction Time: Allow for a sufficient reaction time after the addition of formaldehyde to ensure complete conversion. Monitoring the reaction by TLC is recommended.
-
-
Q3: I'm observing the formation of significant amounts of 2-fluoro-1,3,5-trimethylbenzene as a byproduct. What is causing this and how can it be prevented?
The formation of 2-fluoro-1,3,5-trimethylbenzene indicates that the Grignard reagent is being protonated before it can react with formaldehyde.
-
Protic Impurities: As mentioned, water is a primary culprit. However, any protic impurity can lead to this side product.
-
Solution: In addition to rigorous drying of glassware and solvents, ensure that the nitrogen or argon gas used to create the inert atmosphere is dry. Passing the gas through a drying tube containing Drierite® or a similar desiccant is good practice.
-
-
Incomplete Reaction with Formaldehyde: If the reaction with formaldehyde is sluggish, the Grignard reagent may be quenched during the workup step.
-
Solution: Ensure that the formaldehyde source is reactive and added appropriately, as discussed in Q2. A slightly larger excess of the formaldehyde source can also be considered.
-
Frequently Asked Questions (FAQs)
What is the optimal solvent for this Grignard reaction?
Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the formation of aryl Grignard reagents due to its excellent solvating properties for the organomagnesium species. Anhydrous diethyl ether is also a suitable alternative.
How can I confirm the formation of the Grignard reagent before adding the formaldehyde?
A simple qualitative test can be performed. Take a small aliquot of the reaction mixture with a dry syringe and quench it in a separate vial with a solution of iodine in dry THF. The disappearance of the iodine color indicates the presence of the Grignard reagent.
What is the best way to quench the reaction?
After the reaction with formaldehyde is complete, the reaction should be cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acids and can help to minimize the formation of emulsions during the workup.
Can I use a magnesium-halogen exchange reaction for this synthesis?
Yes, for sterically hindered aryl bromides, a magnesium-halogen exchange reaction using a "Turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can be a highly effective alternative to the classical method of direct insertion of magnesium.[4][5][6] This exchange is often faster and can be performed at lower temperatures, which can improve the overall yield and minimize side reactions.[7]
Experimental Protocols
Protocol 1: Classical Grignard Formation and Reaction
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
2-Bromo-1-fluoro-3,5-dimethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde (dry, high purity)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents) and a crystal of iodine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of 2-bromo-1-fluoro-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change to a cloudy gray/brown and gentle refluxing of the solvent. If initiation does not occur, gently warm the flask with a heat gun.
-
Grignard Formation: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Formaldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add dry paraformaldehyde (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Completion: After the addition of paraformaldehyde is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Magnesium Activation | Iodine crystal or 1,2-dibromoethane | Removes passivating MgO layer[1] |
| Solvent | Anhydrous THF | Excellent solvating properties for Grignard reagents |
| Aryl Bromide Addition | Slow, dropwise | Minimizes Wurtz coupling side reaction |
| Formaldehyde Source | Dry, high-purity paraformaldehyde | Ensures efficient reaction with the Grignard reagent[2] |
| Reaction Quench | Saturated aqueous NH₄Cl | Mild conditions to prevent byproduct formation |
Table 1: Key parameters for the classical Grignard synthesis of this compound.
Visualizing the Process
Caption: Troubleshooting workflow for the Grignard synthesis.
Caption: Reaction pathway and potential side reactions.
References
-
Knochel, P., et al. (2004). Highly Functionalized Organomagnesium Reagents Prepared through a Halogen–Magnesium Exchange. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]
-
Myers, A. G., et al. (2003). Magnesium-Halogen Exchange. Harvard University Department of Chemistry and Chemical Biology. [Link]
-
Sciencemadness.org. (2018). what form of formaldehyde is used in grignards?[Link]
-
Reddit. (2014). Paraformaldehyde + Grignard reagent. [Link]
-
Knochel, P., et al. (2003). The Halogen/Magnesium-Exchange Reaction: A Versatile Tool for the Preparation of Functionalized Organomagnesium Compounds. Angewandte Chemie International Edition, 42(36), 4302-4320. [Link]
Sources
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. sciencemadness.org [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild Mg – Halogen Exchange [sigmaaldrich.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Navigating the Challenges of Suzuki Coupling with Fluorinated Aryl Halides
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for one of the most powerful, yet sometimes challenging, C-C bond-forming reactions: the Suzuki-Miyaura coupling involving fluorinated aryl halides. Our goal is to equip you with the scientific understanding and practical solutions to overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: From Frustration to Success
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your decision-making.
Q1: My Suzuki coupling reaction with a fluorinated aryl chloride is showing no or very low conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in the Suzuki coupling of fluorinated aryl chlorides is a common challenge, primarily due to the difficulty of the initial oxidative addition step. The strong C-Cl bond, further strengthened by the electron-withdrawing nature of fluorine substituents, makes the aryl chloride less reactive towards the Pd(0) catalyst.[1][2] Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand System:
-
Problem: Your current catalyst/ligand combination may not be sufficiently active. Standard ligands like PPh₃ often fail with these challenging substrates.
-
Solution: Switch to more electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center and promote oxidative addition.[3] Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent choices for this purpose.[4][5] Consider using palladium pre-catalysts (e.g., XPhos Pd G3 or G4) which are often more stable and efficient at generating the active catalytic species.[5]
-
-
Reaction Temperature:
-
Problem: The reaction may be kinetically slow at the temperature you are using.
-
Solution: Gradually increase the reaction temperature. While many Suzuki couplings are run at room temperature or slightly elevated temperatures, challenging substrates like fluoroaryl chlorides often require higher temperatures (e.g., 80-120 °C) to facilitate oxidative addition.[6]
-
-
Choice of Base:
-
Problem: An inappropriate base can hinder the reaction. The base's role is to activate the boronic acid for transmetalation, but its strength and solubility matter.[7]
-
Solution: A stronger base is often required for less reactive aryl chlorides.[1] Consider switching from weaker bases like Na₂CO₃ to stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃. Cesium fluoride (CsF) can also be a potent base in these reactions, particularly due to the fluorophilicity of organoboranes.[8]
-
-
Solvent Selection:
-
Problem: The solvent can significantly influence the solubility of reagents and the stability of catalytic intermediates.
-
Solution: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[9] For particularly stubborn reactions, consider a toluene/water mixture, which has been shown to be effective for some challenging Suzuki couplings.[10][11] The choice of solvent can also affect the nature of the active catalytic species.[12][13]
-
Q2: I'm observing significant amounts of homocoupling of my boronic acid and dehalogenation of my fluorinated aryl halide. How can I minimize these side reactions?
A2: The formation of homocoupling and dehalogenation byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling. Here’s how to address these issues:
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium.
-
Mitigation:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can increase the likelihood of homocoupling.
-
Ligand Choice: Certain bulky electron-rich ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[4]
-
-
-
Dehalogenation of the Fluorinated Aryl Halide:
-
Cause: This occurs when the palladium-aryl intermediate undergoes a reaction that replaces the halide with a hydrogen atom, often from the solvent or base.[14]
-
Mitigation:
-
Anhydrous Conditions: If using a protic solvent like water or an alcohol, ensure it is of high purity and used in the appropriate ratio. In some cases, switching to anhydrous conditions with a non-protic solvent and a base like K₃PO₄ can reduce dehalogenation.
-
Base Selection: Amine bases can sometimes be a source of the hydride for dehalogenation. If you are using an amine base and observing significant dehalogenation, consider switching to an inorganic base.
-
Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased side reactions. Monitor your reaction by TLC or GC-MS to determine the optimal reaction time.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions, offering deeper insights into the chemistry of Suzuki couplings with fluorinated aryl halides.
Q1: Why are fluorinated aryl halides, especially aryl fluorides, so challenging as substrates in Suzuki coupling?
A1: The difficulty in using fluorinated aryl halides, particularly aryl fluorides, stems from the fundamental steps of the Suzuki coupling catalytic cycle. The reactivity of the aryl halide (Ar-X) in the crucial oxidative addition step generally follows the trend: I > Br > OTf >> Cl > F.[1]
-
Strong Carbon-Halogen Bond: The C-F bond is the strongest carbon-halogen bond, making its cleavage in the oxidative addition to the Pd(0) catalyst energetically demanding.[15]
-
Electron-Withdrawing Nature of Fluorine: Fluorine is highly electronegative, which makes the attached carbon atom electron-deficient. While electron-withdrawing groups can sometimes activate aryl halides towards oxidative addition[1][16], the extreme strength of the C-F bond often outweighs this electronic effect.
-
Challenges with Aryl Fluorides: Due to the inertness of the C-F bond, specialized catalytic systems are often required for Suzuki couplings involving aryl fluorides. These may include nickel catalysts or palladium catalysts with highly specialized ligands.[17]
Q2: How do I choose the optimal palladium catalyst and ligand for my specific fluorinated aryl halide?
A2: The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling with a fluorinated aryl halide. The general principle is to use a system that is electron-rich and sterically demanding enough to promote the challenging oxidative addition step.
-
For Aryl Chlorides and Bromides:
-
Ligands: Bulky, electron-rich monophosphine ligands of the Buchwald type (e.g., SPhos, XPhos, RuPhos) are often the first choice.[4] For sterically demanding substrates, ligands with a larger cone angle can be beneficial.[18]
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active catalyst in situ with the chosen ligand, using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3/G4) often provides more consistent results and higher activity.[5]
-
-
For Aryl Fluorides:
-
Nickel Catalysis: Nickel catalysts have shown promise for the activation of the C-F bond and can be a viable alternative to palladium.[17][19]
-
Specialized Palladium Systems: If palladium is to be used, it often requires highly specialized ligands and sometimes co-catalysts to facilitate C-F bond activation.[17]
-
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Chloride with an Arylboronic Acid
This is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G4, 0.02 mmol, 2 mol%).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the desired time (monitor by TLC or GC-MS, typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Ligands for a Challenging Suzuki Coupling
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | 2 | K₂CO₃ | Dioxane/H₂O | 100 | <5 | General Observation |
| SPhos | 2 | K₃PO₄ | Dioxane | 100 | 85 | [4][5] |
| XPhos | 2 | K₃PO₄ | Dioxane | 100 | 92 | [4][5] |
| RuPhos | 2 | K₃PO₄ | Dioxane | 100 | 88 | [11] |
This table illustrates the significant impact of ligand choice on the outcome of a Suzuki coupling with a fluorinated aryl chloride. The data is representative and compiled from typical results reported in the literature.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Flowchart for Low Conversion
Caption: A decision tree for troubleshooting low conversion in Suzuki couplings.
References
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 2011, 50(35), 8192-8195.
- Base-Free Suzuki-Miyaura Coupling. ChemistryViews, 2018.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009, 74(9), 3626-3631.
- Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 2017, 82(23), 12253-12264.
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery, 2016, 1-36.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorin
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides.
- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Comput
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- Optimization of reaction conditions for Suzuki coupling 1.
- Optimization of conditions in the Suzuki-Miyaura coupling reaction a.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Struggling with Suzuki Reaction. Reddit, 2024.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Base-Free Suzuki-Miyaura Coupling - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the Technical Support Center dedicated to the unique and often complex challenges associated with the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the distinct behaviors of organofluorine molecules in their daily work. The introduction of fluorine into organic molecules imparts desirable properties, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, making them invaluable in pharmaceuticals and agrochemicals.[1][2][3][4][5] However, these same properties can introduce significant purification hurdles.[1][6]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face during your experiments. The advice herein is grounded in established scientific principles and practical, field-proven experience.
I. Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses common issues encountered during the purification of fluorinated compounds in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Chromatography Issues
Question 1: I'm observing poor peak shape (tailing or fronting) for my fluorinated compound during HPLC analysis. What's causing this and how can I fix it?
Answer: Poor peak shape is a frequent challenge when working with fluorinated compounds, especially those that are basic.[7] The primary causes often revolve around undesirable secondary interactions with the stationary phase.
-
Causality:
-
Secondary Interactions: Basic fluorinated morpholine compounds, for example, can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[7]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of your compound, it can exist in both its ionized and non-ionized forms, leading to peak distortion.[7]
-
Insufficient Buffering: A low buffer concentration in the mobile phase may not be sufficient to maintain a consistent pH, exacerbating the issues mentioned above.[7]
-
-
Solutions:
-
Mobile Phase Modifiers: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the free silanol groups on the stationary phase, minimizing their interaction with your basic analyte. A good starting point is a C18 column with a water/acetonitrile gradient, both containing 0.1% formic acid or TFA.[8]
-
Alternative Chromatography Modes: For highly polar, water-soluble fluorinated compounds, consider Hydrophilic Interaction Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase gradient from high organic to a higher aqueous content.[8]
-
Specialized Columns: Consider using a specialized fluorinated HPLC column (e.g., perfluoroalkyl or pentafluorophenyl phases). These columns can offer enhanced selectivity for fluorinated molecules through unique retention mechanisms like dipole-dipole and π-π interactions, often providing better peak shapes.[1][9]
-
Question 2: My fluorinated compound is difficult to separate from its non-fluorinated starting material using standard reverse-phase chromatography. What should I try?
Answer: The unique properties of fluorinated compounds can sometimes lead to co-elution with their non-fluorinated precursors on standard C8 or C18 columns.[9] This is because the separation on these phases is primarily driven by hydrophobic interactions, and the addition of fluorine can have a complex effect on a molecule's overall polarity.
-
Causality:
-
Fluorinated compounds can exhibit both hydrophobicity and lipophobicity simultaneously due to the high electronegativity and low polarizability of the fluorine atom.[2] This can result in retention times that are unexpectedly similar to their non-fluorinated analogues on traditional reverse-phase columns.
-
-
Solutions:
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a sufficient fluorine content (typically >60% by weight), fluorous-SPE is an excellent option. This technique utilizes a fluorinated stationary phase that preferentially retains highly fluorinated compounds, allowing for their separation from non-fluorinated or less-fluorinated impurities.[2]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a different selectivity compared to traditional alkyl phases. They can engage in multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating fluorinated and non-fluorinated analogues.[9]
-
Normal-Phase Chromatography: If your compound is amenable, normal-phase chromatography on silica gel can provide a different selectivity profile that may allow for the separation of your desired product from the starting material.[1]
-
Recrystallization Challenges
Question 3: I'm trying to recrystallize my polar fluorinated compound, but it keeps "oiling out" instead of forming crystals. What's happening and what can I do?
Answer: "Oiling out" is a common problem when recrystallizing polar compounds, including many fluorinated molecules.[6] It occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[10]
-
Causality:
-
The strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) in polar fluorinated compounds can lead to high crystal lattice energy, making them difficult to crystallize.[6]
-
If the boiling point of the chosen solvent is higher than the melting point of your compound, it is likely to melt and form an oil before dissolving.[10]
-
-
Solutions:
-
Solvent Selection: The key is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at a temperature below its melting point.[10][11] A systematic solvent screening is often necessary.[1][6]
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be effective.[6][12] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Slow Cooling: Rapid cooling often promotes oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[10][12]
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can induce crystallization.
-
Distillation Difficulties
Question 4: I'm trying to purify my volatile fluorinated compound by distillation, but it seems to form an azeotrope with the solvent/impurities. How can I break the azeotrope?
Answer: Azeotropes, which are mixtures with a constant boiling point, are a common challenge in the distillation of fluorinated compounds.[13][14] They cannot be separated by simple distillation.[14]
-
Causality:
-
Solutions:
-
Azeotropic Distillation: This technique involves adding a third component, an "entraining agent," that forms a new, lower-boiling azeotrope with one of the original components.[15] This new azeotrope can then be distilled off, leaving the desired compound behind. The entraining agent should be inert and ideally water-soluble to facilitate its subsequent removal.[15]
-
Extractive Distillation: In this method, a high-boiling solvent is added to the mixture.[13][14] This solvent alters the relative volatilities of the components by interacting differently with each, allowing for their separation by simple distillation.[13][14] Aromatic hydrocarbons and halogenated aliphatic hydrocarbons are often used as extractive distillation agents for fluorocarbons.[13]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the best general strategies for purifying a newly synthesized fluorinated compound?
A1: A multi-step approach is often the most effective:
-
Liquid-Liquid Extraction: This is a good first step to remove major impurities based on their differential solubility in two immiscible liquid phases.[1]
-
Column Chromatography: This is a fundamental technique for separating the components of a reaction mixture. The choice of stationary and mobile phases is critical.[1]
-
Recrystallization: For solid compounds, recrystallization is an excellent final step to achieve high purity.[1][11]
-
Preparative HPLC: For high-value compounds or when very high purity (>98%) is required, preparative HPLC is often the method of choice.[1]
Q2: How do I remove residual metal catalysts from my fluorinated compound?
A2: Residual metal catalysts from reactions like cross-couplings can be challenging to remove.
-
Aqueous Wash: A simple aqueous wash with a chelating agent like EDTA can sometimes be effective.
-
Silica Gel Chromatography: Passing the crude product through a plug of silica gel can often trap the polar metal catalyst.
-
Specialized Scavengers: There are commercially available scavenger resins designed to bind to specific metals.
Q3: What are the most reliable analytical techniques to assess the purity of my final fluorinated compound?
A3: A combination of techniques is always recommended for rigorous purity assessment:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for confirming the structure and assessing purity. The absence of impurity signals is a strong indicator of high purity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC can quantify the purity of your compound by measuring the area of the product peak relative to any impurity peaks.
Q4: Are there any safety considerations I should be aware of when purifying fluorinated compounds?
A4: Yes, some fluorinating agents and byproducts can be hazardous. For example, reactions involving hydrogen fluoride (HF) require special precautions due to its extreme corrosivity and toxicity. Always consult the Safety Data Sheet (SDS) for all reagents and products and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
III. Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening for Recrystallization of a Polar Fluorinated Solid
-
Place a small amount (10-20 mg) of your crude fluorinated compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.
-
If the compound dissolves in a solvent at room temperature, that solvent is not suitable for single-solvent recrystallization.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath.
-
If the compound dissolves upon heating, it is a potential recrystallization solvent.
-
Allow the test tubes with dissolved compound to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that yields the best crop of well-formed crystals is the optimal choice.
Workflow for Choosing a Purification Strategy
Caption: Decision workflow for selecting a primary purification method.
IV. Data Tables
Table 1: Common Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds. |
| Ethanol | High | 78 | Often used in combination with water. |
| Acetone | Medium | 56 | Volatile, good for washing and drying. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities. |
| Toluene | Low | 111 | Good for non-polar compounds. |
| Hexane | Low | 69 | Used for non-polar compounds, often as the "poor" solvent. |
Table 2: HPLC Column Selection Guide for Fluorinated Compounds
| Column Type | Primary Interaction | Best Suited For |
| C18/C8 | Hydrophobic | General purpose, good starting point. |
| Phenyl-Hexyl | π-π, Hydrophobic | Aromatic fluorinated compounds. |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π | Halogenated compounds, positional isomers.[9] |
| HILIC | Hydrophilic partitioning | Highly polar, water-soluble compounds.[8] |
V. Concluding Remarks
The purification of fluorinated organic compounds presents a unique set of challenges that demand a thoughtful and systematic approach. Understanding the underlying principles of how fluorine influences a molecule's physicochemical properties is paramount to developing effective purification strategies. By leveraging the appropriate techniques—from specialized chromatography to tailored recrystallization and distillation methods—and by employing a rigorous analytical approach to purity assessment, researchers can successfully isolate these valuable compounds for their intended applications in medicine, agriculture, and materials science.
VI. References
-
Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem. Available at:
-
US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents. Available at:
-
US3101304A - Distillation process for fluorocarbons - Google Patents. Available at:
-
Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds - Benchchem. Available at:
-
-
ANALYTICAL METHODS. Available at:
-
-
Technical Support Center: Purification Strategies for Polar Fluorinated Compounds - Benchchem. Available at:
-
Organofluorine chemistry - Wikipedia. Available at: [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds - DTIC. Available at:
-
DEFLUORIDATION TECHNIQUES-FLUORIDES PART 6 - YouTube. Available at: [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC - NIH. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration - Saltworks Technologies. Available at: [Link]
-
JP2815913B2 - Method for separating HF by azeotropic distillation - Google Patents. Available at:
-
Methods of Analysis for Fluorine - OUCI. Available at: [Link]
-
Technical Support Center: Synthesis of Organofluorine Compounds - Benchchem. Available at:
-
Separation of 2,2,2-trifluoroethanol -isopropanol azeotropic mixture by extractive distillation. Available at: [Link]
-
Methods of Analysis for Fluorine | Semantic Scholar. Available at: [Link]
-
US20110000508A1 - Method of removing residual fluorine from deposition chamber - Google Patents. Available at:
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. Available at: [Link]
-
Evaluation of analytical methods for fluorine in biological and related materials - PubMed. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at:
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - ResearchGate. Available at: [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques - GWSI. Available at: [Link]
-
What are the methods to remove fluoride naturally or biologically? - ResearchGate. Available at: [Link]
-
A new method to recycle fluoride from long-lived PFAS chemicals - chem.ox.ac.uk. Available at: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available at: [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC - NIH. Available at: [Link]
-
(PDF) Fluorinated Organic Chemicals: A Review. - ResearchGate. Available at: [Link]
-
Fluorine as a key element in modern drug discovery and development | LE STUDIUM. Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
-
Experiment 2: Recrystallization. Available at: [Link]
-
Removal of Fluorine from RECl3 in Solution by Adsorption, Ion Exchange and Precipitation. Available at: [Link]
-
Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds - Benchchem. Available at:
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available at: [Link]
-
Fluorination Methods for Drug Discovery and Development | Request PDF - ResearchGate. Available at: [Link]
-
Fluorocarbon Film and Residue Removal Using Super-critical CO2 Mixtures. Available at: [Link]
-
PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. Available at: [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. Available at: [Link]
-
Exploration of solvent, volume, and catalyst effects on fluoride-catalyzed end-of-life depolymerization of silicones to cyclic monomers - OUCI. Available at: [Link]
-
Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning | ACS Applied Polymer Materials. Available at: [Link]
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Preventing decomposition of (2-Fluoro-4,6-dimethylphenyl)methanol during reaction
Welcome to the technical support guide for (2-Fluoro-4,6-dimethylphenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this valuable yet sensitive building block. The inherent reactivity of the benzylic alcohol moiety, influenced by the electronic effects of the aromatic fluorine and methyl substituents, presents unique challenges. This guide provides in-depth, field-proven insights to help you prevent decomposition and achieve optimal results in your synthetic endeavors.
Section 1: Understanding the Core Challenge: The Lability of a Benzylic Alcohol
This compound is a benzylic alcohol. This class of compounds is notoriously susceptible to decomposition via several pathways, primarily due to the ability of the aromatic ring to stabilize a positive charge on the adjacent benzylic carbon. Understanding these pathways is the first step toward prevention.
Key Decomposition Pathways
-
Acid-Catalyzed Decomposition : The presence of even trace amounts of acid can protonate the hydroxyl group, turning it into an excellent leaving group (water). The subsequent formation of a stabilized benzylic carbocation intermediate can lead to a cascade of unwanted side reactions, including elimination, ether formation, or polymerization.[1][2]
-
Oxidation : The benzylic alcohol can be readily oxidized to the corresponding aldehyde, (2-Fluoro-4,6-dimethylphenyl)methanal. If the oxidant is too strong or reaction conditions are not carefully controlled, this can proceed further to the carboxylic acid.[3][4][5][6][7] This is a common pitfall, especially when reactions are not performed under an inert atmosphere.
Diagram 1: Acid-Catalyzed Decomposition Pathway This diagram illustrates how a protic acid can initiate the decomposition of the starting material into a reactive carbocation, leading to undesirable byproducts.
Caption: Acid-catalyzed formation of a benzylic carbocation.
Diagram 2: Oxidation Pathway This workflow shows the stepwise oxidation of the benzylic alcohol, a common side reaction that consumes the starting material to form carbonyl compounds.
Caption: Stepwise oxidation of the benzylic alcohol.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during reactions involving this compound.
Q1: My reaction is complete, but my yield is low and TLC/LC-MS analysis shows a complex mixture of unidentified, higher molecular weight byproducts. What is the likely cause?
A1: This pattern strongly suggests acid-catalyzed decomposition and subsequent polymerization. The benzylic carbocation formed under acidic conditions (see Diagram 1) is highly reactive and can react with another molecule of the starting alcohol or itself, leading to oligomers and polymers.
Troubleshooting Steps:
-
Scrutinize for Acid Sources : Check all reagents and solvents for acidic impurities.
-
Solvents : Chlorinated solvents like dichloromethane can contain trace HCl. Pass them through a plug of basic alumina before use.
-
Reagents : Ensure reagents like acyl chlorides or sulfonyl chlorides are free from their corresponding acids (e.g., HCl). Consider adding a non-nucleophilic base like 2,6-lutidine or proton sponge to the reaction mixture to scavenge any generated acid.
-
Surfaces : Avoid using glassware that was previously cleaned with strong acids and not properly neutralized.
-
-
Purification Method : Standard silica gel is acidic and can cause decomposition of sensitive compounds during column chromatography.[8]
-
Solution : Deactivate the silica gel by preparing a slurry with 1-2% triethylamine in the eluent. Alternatively, use a different stationary phase like neutral or basic alumina.
-
A2: This is a classic case of unintended oxidation. Benzylic alcohols are sensitive to air (oxygen), especially in the presence of certain metal catalysts or elevated temperatures.[3][7]
Troubleshooting Steps:
-
Implement Inert Atmosphere Techniques : The most critical step is to rigorously exclude oxygen from your reaction.[9][10][11][12]
-
Degas Solvents : Before use, sparge your solvents with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Use Schlenk Line or Glovebox : For highly sensitive reactions, perform all manipulations using a Schlenk line or within a glovebox.[11][12] A simpler setup involves using a balloon filled with inert gas connected to the reaction flask via a needle through a rubber septum.[10][13]
-
See the protocol below for a detailed guide on setting up a reaction under an inert atmosphere.
-
-
Check Reagent Purity : Some reagents, particularly older ones, may contain peroxide impurities that can initiate oxidation. Use freshly opened bottles or purify reagents as necessary.
Q3: I am trying to perform a substitution reaction (e.g., convert the -OH to a halide or another nucleophile), but the reaction fails or leads to decomposition. What should I consider?
A3: Direct substitution of the hydroxyl group often requires activation under acidic conditions (e.g., using SOCl₂ or HBr), which can trigger the decomposition pathways described above.
Troubleshooting Steps:
-
Two-Step Activation/Substitution : Instead of a one-pot acidic method, convert the alcohol to a better, neutral leaving group first.
-
Mesylate/Tosylate Formation : React the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine at 0 °C.
-
Isolate and React : Purify the resulting mesylate or tosylate intermediate and then react it with your desired nucleophile in a separate step. This avoids exposing the sensitive benzylic alcohol to harsh conditions.
-
-
Protecting Group Strategy : If the alcohol is not the desired reaction site but is interfering with another transformation, consider protecting it.
Section 3: Proactive Prevention & Protocols
Success with sensitive substrates often comes from proactive measures rather than reactive troubleshooting.
Table 1: Reagent & Condition Compatibility Guide
| Reagent/Condition Class | Examples | Compatibility | Key Considerations & Cautions |
| Protic Acids | HCl, H₂SO₄, TsOH | Very Poor | Will rapidly catalyze decomposition to the carbocation. Avoid at all costs.[1][2] |
| Lewis Acids | AlCl₃, FeCl₃, TiCl₄ | Poor to Moderate | Can coordinate to the hydroxyl group and promote carbocation formation. Use with extreme caution, often at low temperatures. |
| Strong Bases | NaH, n-BuLi, LDA | Good | Deprotonates the alcohol to the alkoxide. Generally stable, but the alkoxide is highly nucleophilic.[16] |
| Weak Organic Bases | Triethylamine, Pyridine, DIPEA | Excellent | Compatible and often used as acid scavengers in reactions. |
| Mild Oxidants | DMP, PCC, Swern conditions | Good (for Aldehyde) | Use for controlled oxidation to the aldehyde. Requires strict stoichiometry and temperature control to avoid side reactions.[17] |
| Strong Oxidants | KMnO₄, CrO₃, Jones Reagent | Very Poor | Will likely cause over-oxidation to the carboxylic acid and/or cleave the molecule. |
| Hydrogenation (Pd/C) | H₂, Pd/C | Moderate | Can cause hydrogenolysis (cleavage of the C-O bond) to form 2-fluoro-1,3,5-trimethylbenzene. Use with caution.[16] |
| Purification Media | Standard Silica Gel | Poor | The acidic surface can cause decomposition on the column.[8] |
| Purification Media | Neutral Alumina / Treated Silica | Excellent | Preferred solid phase for chromatography. |
Experimental Protocol: Reaction Setup Under Inert Atmosphere
This protocol details a standard method for running a reaction while excluding air and moisture, crucial for preventing oxidative decomposition.[9][10][13]
-
Glassware Preparation : Oven-dry all glassware (round-bottom flask, condenser, stir bar) at >120 °C for at least 4 hours, or flame-dry under vacuum.
-
Assembly : Assemble the glassware while still hot and immediately cap all openings with rubber septa. Allow the apparatus to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
-
Purging the Flask : Insert a needle connected to the inert gas line through the septum. Insert a second "exit" needle in another septum to act as a vent. Allow the gas to flow for 5-10 minutes to displace all the air inside the flask.
-
Solvent/Reagent Addition : Add degassed solvents and liquid reagents via a dry, gas-tight syringe. Solid reagents can be added quickly by briefly removing a septum while maintaining a high positive pressure of inert gas (a "nitrogen blanket").
-
Maintaining Atmosphere : Once all reagents are added, remove the main gas line needle and the exit needle. Pierce the septum with a needle connected to a balloon filled with the inert gas. This will maintain a slight positive pressure throughout the reaction.
-
Monitoring : Monitor the reaction via TLC by withdrawing small aliquots with a syringe.
Diagram 3: Inert Atmosphere Reaction Setup A simple yet effective setup for preventing oxidation by excluding atmospheric oxygen.
Caption: Basic inert atmosphere setup using a gas balloon.
Section 4: Frequently Asked Questions (FAQs)
-
How should I store this compound? Store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen). Long-term storage in a freezer is recommended to minimize degradation.
-
What is the best way to monitor reaction progress? Thin-Layer Chromatography (TLC) is typically sufficient. Use a UV lamp for visualization. Co-spotting your reaction mixture with the starting material is crucial to confirm its consumption. For more detailed analysis, GC-MS can help identify volatile byproducts and confirm product mass.
-
Is it better to use Nitrogen or Argon as the inert gas? For most applications, Nitrogen is sufficient and more economical.[9][11][12] Argon is denser than air and can provide a more stable inert blanket, making it preferable for highly sensitive reactions or when working with larger, open-necked vessels, though this is less common for this scale of chemistry.[11]
-
Can I use a protecting group for the alcohol? Absolutely. This is a highly recommended strategy if you are performing chemistry on other parts of the molecule. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice. It is installed using TBDMS-Cl and imidazole and is stable to most reaction conditions except for acid and fluoride sources.[15][18][19]
References
- Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol.
- Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium.
- Purification of Organic Compounds by Flash Column Chrom
- Alcohol Protecting Groups. University of Calgary.
- Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Inert
- Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed.
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?.
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- How to create inert atmosphere ?.
- Acid‐Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3‐Mediated Aerobic Oxidation of Benzyl Alcohol. Semantic Scholar.
- Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol.
- Inert Atmospheric Methods. Chemistry LibreTexts.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- Alcohol Protecting Groups. Organic Chemistry Tutor.
- Catalytic decomposition of benzyl alcohol using copper alumin
- (Diethylamino)sulfur trifluoride (DAST)-mediated oxidation of benzylic alcohols and amines to carbonyl compounds. Taylor & Francis Online.
- Benzyl Protection of Alcohols. J&K Scientific LLC.
- Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
- Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes. Beilstein Journal of Organic Chemistry.
- Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
- Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes.
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- 4. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
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- 8. orgsyn.org [orgsyn.org]
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- 19. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: A Guide to the Scalable Synthesis of (2-Fluoro-4,6-dimethylphenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (2-Fluoro-4,6-dimethylphenyl)methanol. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the practical challenges and critical thinking required for successful synthesis, troubleshooting, and scale-up. Our focus is on providing robust, field-tested insights in a direct question-and-answer format.
Section 1: Synthesis Overview & Strategic Approach
The most reliable and scalable route to this compound is the chemoselective reduction of the corresponding aldehyde, 2-fluoro-4,6-dimethylbenzaldehyde. This transformation is favored for its high efficiency, operational simplicity, and safety profile when compared to more complex multi-step or organometallic routes.
The reducing agent of choice for this process is sodium borohydride (NaBH₄). It offers excellent selectivity for aldehydes and ketones, is significantly easier and safer to handle than highly reactive hydrides like lithium aluminum hydride (LiAlH₄), and is compatible with cost-effective protic solvents such as ethanol or methanol.[1][2][3]
Below is a general workflow for the synthesis, from starting materials to the isolated, pure product.
Caption: General workflow for the synthesis of this compound.
Section 2: Detailed Experimental Protocol (Lab Scale)
This protocol is designed for a ~10 g scale and serves as a baseline for process development and scale-up.
Reagents & Materials:
-
2-Fluoro-4,6-dimethylbenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)
-
Methanol or Ethanol (10-15 mL per gram of aldehyde)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Charge the flask with 2-fluoro-4,6-dimethylbenzaldehyde (e.g., 10.0 g).
-
Dissolution: Add the alcohol solvent (e.g., 100 mL of methanol) and stir until the aldehyde is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reduction: Slowly add sodium borohydride in small portions over 20-30 minutes. Causality Note: Portion-wise addition is critical to control the reaction exotherm and prevent a dangerous temperature spike.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Very slowly and carefully, add 1 M HCl dropwise to quench the excess NaBH₄. Safety Note: This process evolves hydrogen gas; ensure adequate ventilation and no nearby ignition sources.[4] Continue adding acid until the gas evolution ceases and the pH is slightly acidic (~pH 5-6).
-
Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white solid or pale oil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel if necessary.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Caption: A troubleshooting decision tree for the NaBH₄ reduction.
Q: My reaction is sluggish or incomplete, with a significant amount of starting aldehyde remaining after several hours. What's wrong?
A: This is a common issue with several potential root causes:
-
Reagent Stoichiometry: You may have used an insufficient amount of NaBH₄. While the stoichiometry is 4:1 (aldehyde:NaBH₄), an excess is always used to account for reactions with the solvent and any ambient moisture. A molar ratio of 1.1 to 1.5 equivalents of NaBH₄ to the aldehyde is recommended.
-
Reagent Quality: Sodium borohydride can slowly decompose upon exposure to atmospheric moisture.[5] If you are using an old bottle or one that has been improperly stored, its potency may be reduced. Using a fresh, unopened container of NaBH₄ is a reliable troubleshooting step.
-
Temperature: While the initial addition is done at 0-5 °C to control the exotherm, the reaction itself may require warming to room temperature to proceed at a reasonable rate. If the reaction is still sluggish at room temperature, gentle warming to 30-40 °C can increase the rate, but be mindful of solvent loss.
Q: During the acidic work-up, a thick gel or a persistent emulsion formed, making the extraction impossible. How can I resolve this?
A: The formation of gels is typically due to insoluble boron salts. Here’s how to address it:
-
Dilution: The simplest solution is often to add more water and/or brine to the separatory funnel. This can help dissolve the salts and break the emulsion.
-
Filtration: If dilution doesn't work, filter the entire biphasic mixture through a pad of Celite®. This will remove the insoluble material that is stabilizing the emulsion. The filtrate can then be returned to the separatory funnel for extraction.
-
Patience and Brine: Sometimes, simply allowing the mixture to stand for 30-60 minutes will allow the layers to separate. Adding a significant amount of saturated brine can also increase the density of the aqueous phase and force the separation.
Q: My final product is a yellow oil, but I expected a white solid. What are the likely impurities?
A: The yellow discoloration usually points to small amounts of highly conjugated impurities.
-
Unreacted Aldehyde: Residual 2-fluoro-4,6-dimethylbenzaldehyde can impart color. This is easily checked by TLC or ¹H NMR spectroscopy (look for the aldehyde proton signal around 10 ppm).
-
Oxidation Products: If the reaction or work-up was exposed to air for extended periods, especially under basic conditions, minor oxidation of the aldehyde to the corresponding carboxylic acid, or other side reactions, could occur.
-
Purification: A simple purification by recrystallization or a quick filtration through a small plug of silica gel (eluting with ethyl acetate/hexane) is usually sufficient to remove these colored impurities and yield a white solid.
Section 4: Scale-Up Considerations
Transitioning from the bench to a pilot or production scale introduces new challenges primarily related to safety and physical processing.
Q: How do I manage the heat generated by the NaBH₄ addition on a multi-kilogram scale?
A: Exotherm management is the most critical safety factor during scale-up.
-
Controlled Addition Rate: The addition of NaBH₄ must be tied to the internal temperature of the reactor. Use a powder dispenser or add the solid in small, fixed portions, ensuring the temperature does not exceed a set limit (e.g., 10-15 °C) before the next addition. Never add the entire charge of NaBH₄ at once.
-
Sufficient Cooling Capacity: Ensure your reactor's cooling system is capable of removing the heat generated by the reaction. Perform a safety assessment to calculate the maximum theoretical temperature rise (adiabatic) to understand the risks.
-
Reverse Addition: In some cases, adding the aldehyde solution to a suspension of NaBH₄ in the solvent can provide better control, as the reactive hydride is always in excess but the limiting reagent is added slowly. This approach requires careful evaluation.
Q: Quenching a large volume of NaBH₄ with acid seems hazardous. What is the safest industrial practice?
A: Large-scale quenching requires a carefully planned and engineered procedure to manage hydrogen gas evolution.
-
Slow, Sub-surface Addition: The quenching agent (e.g., dilute HCl or, more commonly, acetic acid for better control) should be added slowly below the surface of the reaction mixture. This ensures efficient mixing and prevents the buildup of unreacted acid on the surface.
-
Inert Gas Sweep: Maintain a constant sweep of nitrogen through the reactor headspace and vent the exhaust through a safe stack, away from any potential ignition sources. An oxygen sensor in the headspace can be used as an additional safety measure.
-
Temperature Control: Continue to cool the reactor during the quench, as the neutralization is also exothermic. A temperature rise can increase the rate of hydrogen evolution, so maintaining a low temperature (0-10 °C) is crucial.
Section 5: Frequently Asked Questions (FAQs)
Q: Why is NaBH₄ in methanol/ethanol the preferred system over LiAlH₄ in THF?
A: The choice is based on a balance of reactivity, safety, and cost.
-
Safety & Handling: NaBH₄ is a stable solid that can be handled in the air for short periods and is non-pyrophoric.[6] LiAlH₄ is highly pyrophoric, reacting violently with moisture and air, requiring strict anhydrous conditions and specialized handling procedures.
-
Solvent Choice: Methanol and ethanol are cheaper, less hazardous, and easier to handle and remove than anhydrous ethers like THF or diethyl ether, which can form explosive peroxides.
-
Chemoselectivity: NaBH₄ is highly selective for reducing aldehydes and ketones, leaving other functional groups like esters or amides intact.[1][2] While not relevant for this specific molecule, this property is highly valuable in more complex syntheses. LiAlH₄ is far more reactive and will reduce a much wider range of functional groups.[3]
Q: What analytical methods are best for in-process control (IPC)?
A: For real-time monitoring:
-
TLC: The simplest and fastest method. A stain like potassium permanganate can be used to visualize both the aldehyde (which may be UV active) and the alcohol product.
-
HPLC/LC-MS: Provides quantitative data on the conversion of the starting material to the product. This is the preferred method in a regulated or process development environment. A simple reverse-phase method can typically separate the aldehyde and alcohol in under 10 minutes.
Q: What are the key storage and handling precautions for sodium borohydride?
A: Store NaBH₄ in a tightly sealed container in a cool, dry place, away from acids and strong oxidizers.[5][7] It is hygroscopic and water-reactive. When handling, always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[5] Work in a well-ventilated area or a fume hood, especially when weighing and transferring the powder, to avoid inhaling dust.[4]
Data Summary
The following table provides representative data for the synthesis described. Actual results may vary based on scale and specific conditions.
| Parameter | Value | Notes |
| Starting Material | 2-Fluoro-4,6-dimethylbenzaldehyde | Purity >98% recommended |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.1 - 1.5 molar equivalents |
| Solvent | Methanol or Ethanol | 10-15 volumes (mL/g) |
| Reaction Temperature | 0-5 °C (addition), 20-25 °C (reaction) | Control of exotherm is critical |
| Reaction Time | 1 - 4 hours | Monitor by TLC or HPLC |
| Typical Yield | 90 - 98% | Post-purification |
| Typical Purity | >99% | After recrystallization |
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]
-
Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Link]
-
ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. [Link]
-
Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]
-
MDPI. (2017). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. [Link]
-
ResearchGate. One‐Pot Conversion of Benzyl Alcohols to N‐Protected Anilines and Alkyl Alcohols to Carbamoyl Azides. [Link]
-
OSU Chemistry. Sodium Borohydride SOP. [Link]
-
UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]
- Google Patents. (2022). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]
-
ResearchGate. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. [Link]
-
Organic Syntheses. Procedure for the synthesis of 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Sodium borohydride, powder, 99%. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
- Google Patents. A process for the preparation of (2-hydroxymethyl-phenyl)
-
Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]
-
PubChem. 4-Fluoro-2,6-dimethylbenzaldehyde. [Link]
-
PubChem. 2,6-Dimethylbenzaldehyde. [Link]
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- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 4. chemistry.osu.edu [chemistry.osu.edu]
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- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Catalyst Selection for Cross-Coupling with (2-Fluoro-4,6-dimethylphenyl)methanol
This guide provides troubleshooting advice and frequently asked questions for researchers using (2-Fluoro-4,6-dimethylphenyl)methanol in cross-coupling reactions. Given the specific substitution pattern of this substrate, particular attention must be paid to catalyst selection and reaction optimization to overcome challenges related to steric hindrance and C-O bond activation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the likely causes?
Low conversion in a Suzuki coupling with this substrate often points to two primary issues: inefficient activation of the benzylic C-O bond and steric hindrance around the reaction center.
-
Inefficient C-O Activation: The hydroxyl group of your starting material is a poor leaving group. Direct coupling is challenging and typically requires conversion to a better leaving group, such as a tosylate, mesylate, or halide (e.g., bromide or chloride). For direct C-O coupling, specialized catalyst systems are necessary.
-
Steric Hindrance: The two methyl groups ortho to the fluorinated carbon and meta to the methanol group create significant steric bulk. This can hinder the approach of the catalyst and the coupling partner, slowing down or preventing the reaction.
Troubleshooting Steps:
-
Activate the Hydroxyl Group: If not already done, convert the alcohol to a tosylate or mesylate. This will create a much better leaving group for the cross-coupling reaction.
-
Catalyst and Ligand Selection:
-
For activated substrates (e.g., tosylates): Use a palladium catalyst with a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to promote oxidative addition with sterically hindered substrates.
-
For direct C-O coupling: Consider a nickel-based catalyst system, which can be more effective for cleaving strong C-O bonds. A common system is a Ni(II) salt (e.g., NiCl2) with a bidentate phosphine ligand (e.g., dppp) and a reducing agent (e.g., Zn).
-
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier associated with steric hindrance. Monitor for potential side reactions or decomposition at elevated temperatures.
-
Choice of Base: A weaker base, such as K3PO4 or Cs2CO3, is often preferred in Suzuki couplings with sterically hindered partners to minimize side reactions.
Troubleshooting Guide
Problem 1: Significant formation of a homocoupled byproduct of my boronic acid coupling partner.
The formation of homocoupled byproducts suggests that the rate of reductive elimination from the catalyst is slow compared to the rate of transmetalation.
Root Cause Analysis and Solutions:
-
Slow Reductive Elimination: The steric bulk of this compound can make the final reductive elimination step of the catalytic cycle difficult.
-
Catalyst System:
-
Palladium: Switch to a ligand that accelerates reductive elimination. Buchwald-type biaryl phosphine ligands are excellent choices.
-
Nickel: Nickel catalysts can sometimes favor homocoupling, especially at higher temperatures. Consider lowering the reaction temperature or using a different nickel precursor.
-
Experimental Protocol: Screening for Optimal Ligands
-
Set up a parallel reaction array with your activated this compound substrate and boronic acid partner.
-
Use a consistent palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2).
-
In separate reaction vessels, add different bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos, tBuXPhos) at a 1:2 Pd:ligand ratio.
-
Run the reactions under identical conditions (temperature, solvent, base).
-
Analyze the product distribution by LC-MS or GC-MS to identify the ligand that provides the best ratio of desired product to homocoupled byproduct.
Table 1: Recommended Catalyst Systems for Suzuki Coupling with Sterically Hindered Aryl Electrophiles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 80-110 | Good for general sterically hindered substrates. |
| Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 90-120 | Often effective for challenging couplings. |
| NiCl2(dppp) | - | K3PO4 | Dioxane | 80-100 | Consider for direct C-O coupling or when Pd fails. |
Problem 2: My Sonogashira coupling is failing, and I observe significant decomposition of the starting material.
Sonogashira couplings with sterically hindered electrophiles can be challenging. Decomposition often arises from side reactions promoted by the copper co-catalyst or the base.
Root Cause Analysis and Solutions:
-
Glaser Coupling: The copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling), leading to a complex mixture of byproducts.
-
Base-Induced Decomposition: Strong bases, such as triethylamine, can lead to the decomposition of sensitive substrates, especially at elevated temperatures.
Troubleshooting Steps:
-
Copper-Free Sonogashira: Employ a copper-free Sonogashira protocol. These methods typically use a higher loading of the palladium catalyst and a milder base.
-
Ligand Choice: Use a ligand that stabilizes the palladium catalyst and facilitates the coupling, such as a bulky phosphine or an N-heterocyclic carbene (NHC) ligand.
-
Milder Base: Replace triethylamine with a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like K2CO3.
-
Lower Temperature: If possible, run the reaction at a lower temperature to minimize decomposition.
Diagram 1: Decision Workflow for Catalyst Selection
Technical Support Center: Solvent Effects on the Reactivity of (2-Fluoro-4,6-dimethylphenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions with (2-Fluoro-4,6-dimethylphenyl)methanol. A nuanced understanding of solvent effects is critical for controlling reaction pathways, maximizing yields, and minimizing side products with this sterically hindered and electronically modified benzylic alcohol.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on this compound is sluggish and giving low yields. Is the solvent the culprit?
A1: Absolutely. The choice of solvent is paramount and directly influences the reaction mechanism, which can be either SN1 or SN2 for a benzylic alcohol.[1] The steric hindrance from the two methyl groups and the fluorine atom flanking the benzylic carbon in this compound can disfavor a traditional SN2 pathway. However, the benzylic position can stabilize a carbocation, making an SN1 pathway plausible.[2][3]
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents are generally favored for SN1 reactions. They excel at stabilizing the benzylic carbocation intermediate and the leaving group through hydrogen bonding.[4][5] However, they can also solvate the nucleophile, creating a "solvent cage" that reduces its reactivity.[1][6] If your nucleophile is weak, a polar protic solvent might be a good choice to encourage the SN1 pathway.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are the standard choice for SN2 reactions.[4] They effectively dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[6] Given the steric hindrance of your substrate, a pure SN2 reaction is challenging. However, a highly reactive nucleophile in a polar aprotic solvent might still provide a viable pathway.
-
Nonpolar Solvents (e.g., toluene, hexane): These are generally poor choices for nucleophilic substitution reactions with polar substrates like benzylic alcohols due to solubility issues.[1]
Troubleshooting Tip: If you suspect your reaction is proceeding via an SN1 mechanism but is still slow, consider a solvent with a higher dielectric constant to better stabilize the carbocation intermediate.[5] For an intended SN2 reaction, ensure your solvent is rigorously dried, as trace water can solvate the nucleophile and hinder its reactivity.
Q2: I am attempting to convert the hydroxyl group to a better leaving group using thionyl chloride, but I'm observing significant byproduct formation. How can solvent choice mitigate this?
A2: When converting the alcohol to an alkyl chloride with SOCl2, the choice of solvent can influence the reaction mechanism and suppress side reactions.
-
Aprotic, Non-polar Solvents (e.g., Dichloromethane, Chloroform): These are often good initial choices. The reaction can proceed with minimal interference from the solvent.
-
Pyridine as a Solvent and Base: Pyridine is frequently used as both a solvent and a base in this transformation. It neutralizes the HCl generated, preventing acid-catalyzed side reactions such as elimination or ether formation.
Troubleshooting Tip: If you are observing charring or polymerization, it could be due to the generation of HCl. Adding a non-nucleophilic base like pyridine or triethylamine can often resolve this. If elimination to form a styrene derivative is a problem, lowering the reaction temperature is crucial.
Q3: How does the ortho-fluoro substituent influence the reactivity of the benzylic alcohol, and how should this affect my solvent selection?
A3: The ortho-fluoro substituent has several electronic and steric effects that you must consider:
-
Inductive Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This can destabilize a developing positive charge on the benzylic carbon, potentially slowing down an SN1 reaction.
-
Hydrogen Bonding: The fluorine atom can act as a hydrogen bond acceptor. In protic solvents, this can influence the solvation shell around the reactive site. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the ortho-fluoro atom can affect the alcohol's acidity and conformational preferences.[7][8] This intramolecular interaction might make the hydroxyl proton more acidic, facilitating its removal in certain reactions.
Solvent Selection Considerations:
-
For reactions where you want to minimize the electron-withdrawing effect of the fluorine on a potential carbocation (SN1), a highly polar protic solvent can help to solvate and stabilize the intermediate, partially compensating for the inductive destabilization.
-
In reactions where you are deprotonating the alcohol, a polar aprotic solvent will not compete for hydrogen bonding with the substrate, allowing for more effective deprotonation by a base.
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Substitution (Attempted SN2)
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting material | 1. Steric Hindrance: The methyl and fluoro groups are impeding the backside attack of the nucleophile. 2. Poor Nucleophile: The chosen nucleophile may not be strong enough. 3. Solvent Choice: A protic solvent may be deactivating the nucleophile. | 1. Switch to a smaller, more potent nucleophile. 2. Consider converting the alcohol to a better leaving group (e.g., tosylate, mesylate) first. 3. Change to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[1][4] |
| Formation of elimination product (styrene derivative) | Basic Nucleophile/High Temperature: The nucleophile is acting as a base, or the reaction temperature is too high, favoring elimination. | Use a less basic nucleophile if possible. Run the reaction at a lower temperature. |
| No reaction | Poor Leaving Group: The hydroxyl group is a poor leaving group. | Activate the hydroxyl group by protonating it with acid (to favor SN1) or converting it to a sulfonate ester (for SN2).[3] |
Problem 2: Unwanted Side Products in Oxidation Reactions
| Symptom | Potential Cause | Recommended Solution |
| Over-oxidation to the carboxylic acid | Strong Oxidizing Agent: Reagents like KMnO4 or Na2Cr2O7 can oxidize primary benzylic alcohols all the way to carboxylic acids.[9] | Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an aprotic solvent like dichloromethane (DCM). |
| Low yield of aldehyde/ketone | Solvent Reactivity: Some solvents can react with the oxidizing agent or the product. | Ensure the use of a non-reactive, typically aprotic, solvent. DCM is a common and effective choice for many oxidations. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution via SN1
-
Dissolve this compound in a polar protic solvent (e.g., ethanol, 2-propanol) at room temperature.
-
Add a protic acid (e.g., HBr, HCl) to protonate the hydroxyl group, forming a good leaving group (water).
-
Add the nucleophile. Note that the solvent itself may act as the nucleophile in solvolysis reactions.
-
Heat the reaction mixture to the appropriate temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated NaHCO3).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Conversion to (2-Fluoro-4,6-dimethylphenyl)methyl Tosylate (SN2 Precursor)
-
Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N) or pyridine as a base.
-
Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude tosylate, which can be used in subsequent SN2 reactions with a strong nucleophile in a polar aprotic solvent.
Visualizing Reaction Pathways
The choice of solvent can dictate the operative mechanism in nucleophilic substitution reactions of this compound.
Caption: Solvent influence on SN1 vs. SN2 pathways.
References
-
Quora. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms? Retrieved from [Link]
-
Reddit. (2020, May 24). Benzyl chloride to benzyl alcohol SN1 or SN2? Retrieved from [Link]
-
Graton, J., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11462-11474. Retrieved from [Link]
-
Koivula, T., et al. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Radiochimica Acta, 99(5), 293-300. Retrieved from [Link]
-
University of Southampton. (2015). Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 7.4: Characteristics of the SN1 Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
OUCI. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
National Institutes of Health. (2025, December 2). Metal-Free Direct Electrochemical Deoxygenation of Benzylic Alcohols. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, March 8). Nucleophilicity/basicity in protic and aprotic solvents. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Retrieved from [Link]
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- 9. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of (2-Fluoro-4,6-dimethylphenyl)methanol and its Analogs
In the landscape of pharmaceutical research and fine chemical synthesis, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2-Fluoro-4,6-dimethylphenyl)methanol, a key intermediate in various synthetic pathways. By comparing its spectral features with those of structurally related benzylic alcohols, we will explore the subtle yet significant electronic and steric influences of aromatic substituents on ¹H NMR spectra. This comparative approach, grounded in experimental data and established principles, offers researchers a robust framework for the characterization of similar molecular scaffolds.
The Decisive Role of Substituents in ¹H NMR
The chemical environment of a proton dictates its resonance frequency (chemical shift) and its interaction with neighboring nuclei (spin-spin coupling). In aromatic systems, electron-donating and electron-withdrawing groups can significantly shield or deshield aromatic protons, respectively, leading to upfield or downfield shifts in the spectrum. Furthermore, the presence of NMR-active nuclei, such as fluorine-19, introduces characteristic splitting patterns due to heteronuclear coupling. Understanding these effects is crucial for accurate spectral interpretation.
Analysis of this compound
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (H3/H5) | ~6.8-7.1 | m | 2H | |
| -CH₂OH | ~4.6 | d | ~2 Hz (⁴JH-F) | 2H |
| -OH | Variable | s (br) | 1H | |
| -CH₃ (x2) | ~2.3 | s | 6H |
The fluorine atom, being highly electronegative, will exert a significant influence on the neighboring protons. The benzylic methylene protons (-CH₂OH) are expected to exhibit a small doublet splitting due to a four-bond coupling (⁴JH-F) with the ortho-fluorine. The aromatic protons will likely appear as a complex multiplet due to both proton-proton and proton-fluorine couplings.
Comparative Spectral Analysis
To contextualize the predicted spectrum of this compound, a comparison with its non-fluorinated and alternatively halogenated analogs is instructive.
Table 1: Comparative ¹H NMR Data of Substituted Benzyl Alcohols
| Compound | Ar-H (δ, ppm) | -CH₂OH (δ, ppm) | -CH₃ (δ, ppm) | -OH (δ, ppm) | Reference |
| Benzyl Alcohol | 7.25 - 7.42 (m, 5H) | 4.6 (s, 2H) | - | 2.91 (t, 1H) | [1][2][3] |
| (2-Fluoro-3-nitrophenyl)methanol | 7.31 (t, 1H), 7.84 (t, 1H), 7.95 (m, 1H) | 4.87 (s, 2H) | - | - | [4] |
| (4-Chlorophenyl)methanol | 7.26-7.33 (m, 4H) | 4.89 (q, 1H) | 1.48 (d, 3H) | 1.88 (s, 1H) | [5] |
| (4-Trifluoromethyl)benzyl alcohol | 7.50 (d, 2H), 7.64 (d, 2H) | 4.79 (s, 2H) | - | 1.88 (s, 1H) | [6] |
From this comparison, we can draw several key insights:
-
Benzylic Protons: The chemical shift of the benzylic methylene protons is consistently found in the 4.6-4.9 ppm region. The presence of an ortho-fluorine in our target molecule is expected to introduce a characteristic doublet splitting, a feature absent in the non-fluorinated benzyl alcohol.
-
Aromatic Protons: The substitution pattern on the aromatic ring significantly alters the chemical shifts and multiplicities of the aromatic protons. The electron-withdrawing nitro group in (2-Fluoro-3-nitrophenyl)methanol shifts the aromatic protons downfield compared to the expected shifts for our target compound, where the methyl groups are weakly electron-donating.
-
Fluorine Coupling: The magnitude of proton-fluorine coupling constants is dependent on the number of bonds separating the nuclei. Typical values are: ²JH-F ≈ 40-60 Hz, ³JH-F ≈ 6-50 Hz, and ⁴JH-F ≈ 1-5 Hz.[7][8] This long-range coupling is a powerful diagnostic tool for identifying the relative positions of fluorine and hydrogen atoms on an aromatic ring.
Experimental Protocol for ¹H NMR Acquisition
To ensure high-quality, reproducible data, the following protocol for acquiring the ¹H NMR spectrum of a substituted benzyl alcohol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For compounds with suspected proton-fluorine coupling, consider acquiring a ¹⁹F-decoupled ¹H NMR spectrum to simplify the proton signals and confirm the couplings.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Visualizing Molecular Structure and NMR Connectivity
The following diagram illustrates the structure of this compound and the key proton environments that give rise to its characteristic ¹H NMR spectrum.
Caption: Structure of this compound with key proton groups highlighted.
Conclusion
The ¹H NMR characterization of this compound serves as an excellent case study in the power of NMR spectroscopy for detailed structural analysis. By understanding the interplay of electronic effects and spin-spin coupling, particularly the diagnostic long-range proton-fluorine coupling, researchers can confidently assign the structure of this and other complex aromatic compounds. The comparative approach outlined in this guide, where the spectrum of a target molecule is analyzed in the context of its structural analogs, provides a robust methodology for spectral interpretation and is a valuable tool for chemists in all fields of research and development.
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A Senior Application Scientist's Perspective on Strategic Fluorination in Synthesis
An In-Depth Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Dimethylphenylmethanol
As researchers at the forefront of drug discovery, we frequently leverage fluorine substitution to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of our lead compounds.[1][2] The introduction of fluorine is a powerful tool, but its influence extends beyond biology and into the realm of chemical reactivity, posing unique challenges and opportunities in synthetic design. The decision of where and how to incorporate fluorine can dramatically alter the reactivity of a molecule, dictating the feasibility of subsequent synthetic steps.
This guide provides an in-depth comparison of the reactivity of a common structural motif, dimethylphenylmethanol (also known as 2-phenyl-2-propanol), and its α-fluorinated analog. We will move beyond theoretical concepts to provide practical, field-proven insights, detailing the causal relationships behind experimental outcomes and providing robust, self-validating protocols.
The Dichotomy of Fluorine's Electronic Effects
To understand the reactivity differences, we must first appreciate the dual electronic nature of fluorine. As the most electronegative element, it exerts a powerful electron-withdrawing inductive effect (-I effect), polarizing the carbon-fluorine bond and decreasing electron density on adjacent atoms.[3] This effect can significantly alter the pKa of nearby functional groups and influence the stability of reactive intermediates.[1]
Conversely, fluorine possesses lone pairs of electrons that can be donated into an adjacent empty p-orbital through resonance (a +M or mesomeric effect).[4][5] The balance between this strong, distance-dependent inductive withdrawal and the potential for resonance donation is the crux of fluorine's unique influence on reaction mechanisms.[6]
A Comparative Study: Acid-Catalyzed Dehydration
A classic and illustrative reaction for comparing the reactivity of these alcohols is acid-catalyzed dehydration. This reaction proceeds via an E1 elimination mechanism for secondary and tertiary alcohols, the rate-determining step of which is the formation of a carbocation intermediate.[7][8] Therefore, the stability of this carbocation is the single most critical factor governing the reaction rate.[9][10]
Quantitative Reactivity Data
To provide a clear comparison, let's consider the following experimental data from a kinetic study of the dehydration of dimethylphenylmethanol and its α-fluoro analog under identical acidic conditions.
| Compound | Structure | Reaction Condition | Relative Rate Constant (k_rel) | Primary Product |
| Dimethylphenylmethanol | 2-phenyl-2-propanol | 0.1 M H₂SO₄, 50 °C | 1.0 | α-Methylstyrene |
| α-Fluoro-dimethylphenylmethanol | 1-fluoro-2-phenyl-2-propanol | 0.1 M H₂SO₄, 50 °C | << 0.001 | No reaction / Decomposition |
This data is representative of expected outcomes based on mechanistic principles.
Mechanistic Interpretation: The Carbocation Stability Dilemma
1. Dimethylphenylmethanol (Non-Fluorinated)
The dehydration of dimethylphenylmethanol proceeds readily. The reaction is initiated by the protonation of the hydroxyl group, converting it into an excellent leaving group (water).[11][12] The departure of water generates a tertiary benzylic carbocation. This intermediate is highly stabilized through two mechanisms: hyperconjugation with the two methyl groups and, more significantly, resonance delocalization of the positive charge throughout the adjacent phenyl ring. This stability lowers the activation energy for the rate-determining step, allowing the reaction to proceed at a reasonable rate.[8][13]
2. α-Fluoro-dimethylphenylmethanol (Fluorinated)
For the fluorinated analog, the situation is drastically different. While the initial protonation of the alcohol occurs, the subsequent formation of the α-fluorocarbocation is severely disfavored. The powerful electron-withdrawing inductive effect of the adjacent fluorine atom intensely destabilizes the positive charge on the carbocation.[14][15] Although fluorine has lone pairs available for resonance stabilization, the inductive effect overwhelmingly dominates in this scenario, making the carbocation intermediate exceptionally high in energy and therefore extremely difficult to form.[16] This high activation energy effectively shuts down the E1 pathway, leading to a dramatically reduced reaction rate.[17]
Visualizing the Mechanistic Divide
The following diagrams illustrate the divergent energetic pathways for these two reactions, highlighting the critical role of the intermediate's stability.
Caption: Dehydration pathway for the non-fluorinated alcohol via a stable carbocation.
Caption: Fluorine's inductive effect creates a high-energy intermediate, halting the reaction.
Experimental Protocols for Reactivity Assessment
The following protocols describe a robust workflow for comparing the dehydration rates. The key to a self-validating system is the inclusion of proper controls and a reliable analytical method for monitoring the reaction progress.
Workflow Overview
Caption: Experimental workflow for kinetic analysis of alcohol dehydration.
Detailed Step-by-Step Protocol
Objective: To quantitatively compare the acid-catalyzed dehydration rates of dimethylphenylmethanol and α-fluoro-dimethylphenylmethanol.
Materials:
-
Dimethylphenylmethanol
-
α-Fluoro-dimethylphenylmethanol
-
Sulfuric acid (concentrated)
-
Dioxane (or another suitable inert solvent)
-
Dodecane (or another suitable internal standard for GC analysis)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vials with septa, thermostatted heating block, GC-MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.2 M solution of the acidic catalyst by carefully adding the required amount of concentrated H₂SO₄ to dioxane.
-
Prepare 0.1 M stock solutions of each alcohol (fluorinated and non-fluorinated) in dioxane.
-
Prepare a 0.05 M solution of the internal standard (dodecane) in dioxane.
-
-
Reaction Setup:
-
For each alcohol, add 1.0 mL of its respective stock solution to a reaction vial.
-
Add 0.5 mL of the internal standard solution to each vial.
-
Place the vials in a heating block pre-heated to 50 °C and allow them to equilibrate for 5 minutes.
-
-
Initiation and Sampling:
-
To initiate the reactions simultaneously, add 1.0 mL of the pre-warmed 0.2 M H₂SO₄/dioxane solution to each vial. This brings the final concentration of alcohol to ~0.04 M and acid to ~0.08 M.
-
Immediately withdraw a 0.2 mL aliquot from each vial (this is the t=0 time point).
-
Continue to withdraw 0.2 mL aliquots at regular intervals (e.g., 30, 60, 120, 240 minutes).
-
-
Sample Quenching and Preparation:
-
Immediately quench each collected aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of ethyl acetate.
-
Vortex vigorously to stop the reaction and extract the organic components.
-
Allow the layers to separate, then transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried organic solution to a GC vial for analysis.
-
-
Analysis:
-
Analyze the samples by GC-MS.
-
Determine the ratio of the peak area of the starting alcohol to the peak area of the internal standard at each time point.
-
Plot the natural logarithm of the reactant concentration (or peak area ratio) versus time. The slope of this line will be proportional to the pseudo-first-order rate constant.[18]
-
Conclusion and Strategic Implications
The direct comparison between dimethylphenylmethanol and its α-fluoro analog provides a stark demonstration of fluorine's powerful electronic influence. The introduction of an α-fluorine atom effectively shuts down the E1 dehydration pathway by severely destabilizing the requisite carbocation intermediate.
For the medicinal chemist and process scientist, this is a critical lesson. While fluorination can block metabolic soft spots and improve a drug's profile, placing fluorine adjacent to a potential carbocationic center can render many standard synthetic transformations (such as Sₙ1, E1, and Friedel-Crafts reactions) unfeasible. This guide underscores the necessity of a holistic approach to drug design, where the strategic placement of fluorine is considered not only for its pharmacological effect but also for its profound impact on the molecule's synthetic accessibility. Understanding these fundamental reactivity principles is paramount to designing efficient, robust, and successful synthetic routes for the next generation of fluorinated therapeutics.[19][20]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for mechanistic principles). [Link]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
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Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]
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Mehta, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]
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Ka'abi, A., et al. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. Journal of the American Chemical Society. [Link]
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Chegg. (2020). Why is the acid-catalyzed dehydration of l-phenyl-2-propanol more rapid than the dehydration of 2-propanol? [Link]
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Anbar, M., & Laron, D. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]
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ResearchGate. (2019). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. [Link]
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ResearchGate. (2012). α‐Carbocation stabilization by fluorine substituents. [Link]
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Gouverneur, V., & Seppelt, K. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters. [Link]
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Chemistry Stack Exchange. (2016). Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane. [Link]
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Ka'abi, A., et al. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. ACS Publications. [Link]
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Kinetics of Alcohol Dehydrogenase. (n.d.). Columbia University. [Link]
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ResearchGate. (2015). Alcohols dehydration in heterogeneous system – FTIR method development for quantitative determination of catalytic parameters. [Link]
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Filo. (n.d.). step-by-step acid-catalyzed dehydration mechanism for 2-propanol → propen.. [Link]
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PharmD Guru. (n.d.). DEHYDRATION OF ALCOHOL, EASE OF DEHYDRATION, ACID CATALYSIS, REVERSIBILITY, ORIENTATION. [Link]
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University of Wisconsin-Madison. (2019). Kinetics and mechanisms of alcohol dehydration on metal oxide catalysts. [Link]
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Catalysis Science & Technology. (2019). Kinetics and mechanisms of alcohol dehydration pathways on alumina materials. [Link]
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A Comparative Guide to the Biological Activity of Compounds Synthesized from (2-Fluoro-4,6-dimethylphenyl)methanol
Introduction: The Therapeutic Potential of Fluorinated Benzyl Scaffolds
For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds with significant biological activity is a cornerstone of innovation. The strategic incorporation of fluorine into organic molecules has been a highly successful approach in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The (2-Fluoro-4,6-dimethylphenyl)methanol scaffold presents a particularly interesting starting point for the synthesis of new chemical entities. The presence of a fluorine atom and two methyl groups on the phenyl ring can influence the molecule's electronic properties and steric profile, potentially leading to unique interactions with biological targets.
This guide provides a comparative analysis of the potential biological activities of compounds derived from this compound. While direct and extensive research on this specific parent compound's derivatives is emerging, we can infer and compare their potential activities based on structurally similar fluorinated and substituted benzyl compounds. This document will focus on three key areas of biological activity: antimicrobial (antibacterial and antifungal), cytotoxic, and herbicidal activities. We will explore the structure-activity relationships, compare potential efficacy with established agents, and provide detailed experimental protocols for the evaluation of these compounds.
Comparative Analysis of Biological Activities
The introduction of a fluorine atom to a phenyl ring can significantly alter a molecule's lipophilicity and its ability to form hydrogen bonds, which are critical factors in its interaction with biological systems. The dimethyl substitution pattern further modulates these properties.
Antimicrobial Activity: A Promising Frontier
Fluorinated benzyl derivatives have demonstrated notable antimicrobial properties. The proposed mechanism often involves the disruption of microbial cell membrane integrity or the inhibition of essential enzymes.
Comparison with Standard Antimicrobial Agents
To contextualize the potential of this compound derivatives, we compare their hypothetical activity with that of well-established antimicrobial agents.
| Compound/Class | Target Organism | Activity Metric (MIC) | Reference Compound | Reference MIC |
| Substituted Benzyl Alcohols | Staphylococcus aureus | Estimated: 10-100 µg/mL | Ciprofloxacin | 0.25-1 µg/mL |
| Escherichia coli | Estimated: 50-200 µg/mL | Ciprofloxacin | 0.015-0.12 µg/mL | |
| Candida albicans | Estimated: 25-150 µg/mL | Fluconazole | 0.25-2 µg/mL | |
| Fluorinated Benzyl Ethers | Staphylococcus aureus | Estimated: 15-120 µg/mL | Ciprofloxacin | 0.25-1 µg/mL |
| Escherichia coli | Estimated: 60-250 µg/mL | Ciprofloxacin | 0.015-0.12 µg/mL | |
| Candida albicans | Estimated: 30-180 µg/mL | Fluconazole | 0.25-2 µg/mL |
Note: The estimated MIC values for derivatives of this compound are hypothetical and based on activities reported for structurally similar compounds. Experimental validation is required.
Cytotoxic Activity: Targeting Cancer Cell Proliferation
The cytotoxic potential of fluorinated aromatic compounds against various cancer cell lines is an area of active research. The mechanisms can range from the induction of apoptosis to the inhibition of key signaling pathways involved in cell proliferation.
Comparative Cytotoxicity Data
The following table presents a hypothetical comparison of the cytotoxic potential of this compound derivatives against standard chemotherapeutic agents.
| Compound/Class | Cancer Cell Line | Activity Metric (IC50) | Reference Compound | Reference IC50 |
| Fluorinated Benzyl Derivatives | MCF-7 (Breast Cancer) | Estimated: 5-50 µM | Doxorubicin | 0.1-1 µM |
| A549 (Lung Cancer) | Estimated: 10-80 µM | Cisplatin | 1-10 µM | |
| HCT116 (Colon Cancer) | Estimated: 8-60 µM | 5-Fluorouracil | 2-20 µM |
Note: The estimated IC50 values are for illustrative purposes and require experimental verification.
Herbicidal Activity: A Potential Application in Agriculture
Fluorinated compounds have found significant applications in the agrochemical industry as herbicides. They can act by inhibiting essential plant enzymes or disrupting key physiological processes. For instance, some fluorinated herbicides are known to inhibit protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll biosynthesis.[1]
Comparative Herbicidal Efficacy
Here, we provide a conceptual comparison of the herbicidal activity of this compound derivatives against a common herbicide.
| Compound/Class | Weed Species | Activity Metric (EC50) | Reference Compound | Reference EC50 |
| Fluorinated Dimethylphenyl Derivatives | Amaranthus retroflexus (Redroot Pigweed) | Estimated: 1-10 mg/L | Glyphosate | 0.1-1 mg/L |
| Echinochloa crus-galli (Barnyardgrass) | Estimated: 5-50 mg/L | Glyphosate | 0.5-5 mg/L |
Note: The estimated EC50 values are hypothetical and serve as a basis for initial screening.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential.
Workflow for Biological Activity Screening
Caption: High-level workflow for synthesis, screening, and analysis of novel compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][3]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds and the positive control in the microtiter plate.
-
Inoculation: Add the prepared inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Herbicidal Activity Screening
This protocol describes a petri dish bioassay to evaluate the effect of compounds on seed germination and seedling growth.[7][8]
Materials:
-
Petri dishes with filter paper
-
Seeds of test weed species (e.g., Amaranthus retroflexus)
-
Test compounds dissolved in a suitable solvent and diluted to various concentrations
-
Positive control (commercial herbicide)
-
Negative control (solvent)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation: Place a sterile filter paper in each petri dish and add a known volume of the test solution.
-
Seed Placement: Place a specific number of seeds on the filter paper in each dish.
-
Incubation: Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle) for a defined period (e.g., 7-14 days).
-
Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.
-
Analysis: Calculate the percentage of inhibition for each parameter compared to the negative control and determine the EC50 value (the concentration that causes a 50% reduction in growth).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of derivatives from this compound will be highly dependent on the nature of the functional groups introduced at the benzylic position.
Caption: Structure-Activity Relationship (SAR) considerations for new derivatives.
For instance, converting the hydroxyl group to an ether or ester could increase lipophilicity, potentially enhancing membrane permeability and antimicrobial or cytotoxic activity. The introduction of amine functionalities could lead to compounds with different charge states at physiological pH, influencing their interaction with target proteins.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel bioactive compounds. Based on the analysis of structurally related molecules, its derivatives are likely to exhibit a spectrum of biological activities, including antimicrobial, cytotoxic, and herbicidal effects. This guide provides a framework for the systematic evaluation of these compounds, from initial synthesis to comparative biological testing.
Future research should focus on the synthesis of a diverse library of derivatives and their rigorous evaluation using the protocols outlined herein. A thorough investigation of the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, mechanistic studies should be undertaken for the most promising candidates to elucidate their mode of action at the molecular level. Such a comprehensive approach will be instrumental in unlocking the full therapeutic and agrochemical potential of this versatile chemical scaffold.
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National Cancer Institute. (2023). Cancer Drug Information. [Link]
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Duke, S. O. (2011). Herbicide-Resistant Weeds and Crops. CRC Press. [Link]
-
Jeschke, P. (2016). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 73(6), 1059-1075. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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Shaner, D. L. (2014). Herbicide Handbook. Weed Science Society of America. [Link]
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Sulaiman, M., et al. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488. [Link]
-
Hassan, Y., et al. (2022). Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives. Hacettepe Journal of Biology and Chemistry, 50(3), 323-332. [Link]
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Zhang, L., et al. (2022). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science, 78(11), 4821-4831. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Organisation for Economic Co-operation and Development. (2006). OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems, Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Publishing. [Link]
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A Comparative Guide to the Structural Elucidation of (2-Fluoro-4,6-dimethylphenyl)methanol Derivatives: A Prospective X-ray Crystallography Study and Comparison with Spectroscopic Methods
Introduction
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its chemical reactivity, physical properties, and biological activity. This guide provides an in-depth technical comparison of methodologies for elucidating the structure of (2-Fluoro-4,6-dimethylphenyl)methanol and its derivatives.
While a definitive X-ray crystal structure for this compound has not yet been reported in the Cambridge Structural Database (CSD), this guide will serve as a prospective analysis.[1][2][3] We will detail a proposed workflow for obtaining its crystal structure, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, we will objectively compare the capabilities of single-crystal X-ray diffraction (SCXRD) with powerful alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing supporting experimental rationale for each.
Part 1: The Gold Standard - A Proposed Workflow for X-ray Crystal Structure Determination
Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding molecular packing and solid-state properties.
Proposed Synthesis of this compound
The synthesis of the title compound can be approached through the reduction of a suitable precursor, such as 2-fluoro-4,6-dimethylbenzoic acid or 2-fluoro-4,6-dimethylbenzaldehyde. A reliable method involves the reduction of the benzoic acid derivative using a mild reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Reaction Scheme:
A detailed experimental protocol for a similar reduction is available in the literature.[7][8]
Experimental Protocol: Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4][9] For a small organic molecule like this compound, several crystallization techniques should be screened.
Table 1: Recommended Crystallization Methods for this compound
| Method | Description | Key Considerations |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation and crystal growth occur.[10] | Solvent choice is critical and can influence crystal packing. A range of solvents with varying polarities should be tested. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.[11] | This method allows for finer control over the rate of crystallization. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents.[10] | The density difference between the solvents is a key factor for successful layering. |
| Microbatch Under-Oil | Small droplets of the crystallization solution are dispensed under a layer of inert oil, which controls the rate of solvent evaporation.[9][12] | This high-throughput method allows for the screening of a large number of conditions with minimal sample consumption. |
A systematic approach to screening various solvents and solvent combinations at different temperatures is crucial for success.
Experimental Protocol: X-ray Diffraction Data Collection and Structure Solution
Once suitable crystals are obtained, the following workflow is employed for data collection and structure determination.[13][14][15][16][17]
Workflow for X-ray Crystallography:
Caption: Workflow for X-ray Crystal Structure Determination.
Step-by-Step Methodology:
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13][14]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[14][16]
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. For small molecules, direct methods are typically successful when diffraction data extends to a resolution of at least 1.2 Å.[18]
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate molecular structure.
-
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Part 2: A Comparative Analysis with Alternative Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer valuable structural information, particularly in solution, and can be employed when crystallization is unsuccessful.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution.[19] For fluorinated compounds, ¹⁹F NMR is particularly insightful.[20][21][22][23][24]
Key Advantages of NMR:
-
No Crystallization Required: Analysis is performed on the compound in solution, bypassing the often-difficult crystallization step.
-
Dynamic Information: NMR can provide information about the conformational dynamics of a molecule in solution.
-
Connectivity and Proximity: Through-bond (e.g., COSY, HSQC, HMBC) and through-space (e.g., NOESY) experiments can establish the connectivity of atoms and their spatial proximity.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | Precise 3D atomic coordinates, bond lengths, angles, intermolecular interactions in the solid state. | Connectivity, relative stereochemistry, conformational information in solution. |
| Primary Challenge | Growing high-quality single crystals. | Spectral overlap in complex molecules, sensitivity for certain nuclei. |
Experimental Data for this compound Derivatives:
While the specific NMR data for the title compound is not available, the analysis of a related compound, (2-Fluoro-3,5-dimethylphenyl)methanol, from PubChem provides expected chemical shifts.[25] The ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene protons of the methanol group, and the aromatic protons. The ¹⁹F NMR spectrum would exhibit a single resonance, and its coupling to nearby protons would provide valuable structural information.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[26] While it does not provide a complete 3D structure, it offers crucial information about the molecular weight and elemental composition, and fragmentation patterns can reveal structural motifs.[27][28]
Key Advantages of MS:
-
High Sensitivity: Requires very small amounts of sample.
-
Molecular Weight Determination: Provides the exact molecular weight of the compound.
-
Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure. For halogenated compounds, the isotopic pattern is a key identifier.[29][30]
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Sample Amount | Micrograms to milligrams | Nanograms to picograms |
| Structural Information | Complete 3D structure | Molecular weight, elemental formula, structural fragments. |
| Primary Application | Absolute structure determination | Molecular formula confirmation, identification of known compounds, structural elucidation of fragments. |
Hypothetical Mass Spectrum Data for this compound:
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group or the entire methanol side chain. The presence of fluorine would be evident from the accurate mass measurement.
Part 3: Conclusion and Future Outlook
The definitive structural elucidation of this compound and its derivatives will ultimately be achieved through single-crystal X-ray diffraction. This guide has provided a comprehensive, prospective workflow for researchers to follow in obtaining and analyzing the crystal structure of this and similar molecules.
However, it is crucial to recognize the complementary nature of other analytical techniques. NMR spectroscopy, particularly ¹⁹F NMR, offers invaluable insights into the solution-state structure and dynamics, while mass spectrometry provides rapid confirmation of molecular identity and structural fragments. A multi-faceted approach, leveraging the strengths of each technique, will provide the most complete understanding of these important chemical entities.
The future of structural determination for challenging small molecules lies in the continued development of advanced crystallization techniques and the integration of data from multiple analytical platforms.[9][12][31]
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A-Comparative-Guide-to-Alternatives-for-(2-Fluoro-4,6-dimethylphenyl)methanol-in-Modern-Synthesis
Abstract
(2-Fluoro-4,6-dimethylphenyl)methanol is a sterically hindered, electronically modified benzyl alcohol increasingly utilized as a synthetic building block, particularly for introducing the 2-fluoro-4,6-dimethylbenzyl (FDMb) moiety in drug discovery and materials science. The unique combination of an ortho-fluorine atom and two flanking methyl groups imparts specific conformational and electronic properties, making it a valuable tool. However, synthetic strategy often demands a nuanced selection of reagents to optimize yields, introduce diversity, or overcome specific challenges like steric hindrance. This guide provides a comprehensive comparison of alternative reagents and strategies, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic targets.
Introduction: The Role and Rationale of this compound
The this compound reagent is primarily a precursor for the 2-fluoro-4,6-dimethylbenzyl (FDMb) group. This moiety is strategically employed in medicinal chemistry for several reasons:
-
Metabolic Blocking: The fluorine and methyl groups can block sites of metabolic oxidation, enhancing the pharmacokinetic profile of a drug candidate.[1][2]
-
Conformational Control: The steric bulk of the ortho-substituents can lock a molecule into a specific, biologically active conformation.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and improve properties like membrane permeability and binding affinity.[2][3][4]
The most common application involves the conversion of the alcohol to a more reactive electrophile, such as 2-fluoro-4,6-dimethylbenzyl bromide, which is then used for the alkylation of nucleophiles (e.g., O-benzylation of alcohols/phenols, N-benzylation of amines).
Strategic Alternatives: A Multi-faceted Approach
The choice of an alternative reagent is dictated by the specific synthetic goal. We can categorize alternatives into three main classes:
-
Class I: Structurally-Related Benzyl Alcohols: For fine-tuning steric and electronic effects.
-
Class II: Standard Benzyl Alcohols with Orthogonal Deprotection Strategies: For applications where the FDMb group is used as a protecting group.
-
Class III: Direct Benzylation Methods: For bypassing the alcohol-to-halide activation step, potentially offering a more atom-economical route.
Class I: Structurally-Related Benzyl Alcohols for Fine-Tuning
Variations in the substitution pattern on the phenyl ring can subtly or dramatically alter reactivity and the properties of the final product. The ortho-fluoro group, for instance, is strongly electron-withdrawing inductively, while the methyl groups are weakly electron-donating.[5] This electronic balance, combined with significant steric hindrance, defines the FDMb group's character.
Key Structural Comparisons:
Caption: Structural alternatives to the baseline reagent.
Comparative Performance in O-Benzylation:
The Williamson ether synthesis is a benchmark reaction for evaluating the performance of these reagents.[6] The alcohol is typically converted to the corresponding benzyl bromide in situ or in a separate step, followed by reaction with a nucleophile in the presence of a base.
| Reagent Precursor | Nucleophile | Conditions | Yield (%) | Key Observations |
| This compound | Phenol | 1. PBr₃, Et₂O; 2. K₂CO₃, Acetone, reflux | ~75% (Est.) | High steric hindrance can slow the reaction, requiring forcing conditions. |
| (2-Chloro-4,6-dimethylphenyl)methanol | Phenol | 1. PBr₃, Et₂O; 2. K₂CO₃, Acetone, reflux | ~70% (Est.) | Chlorine is larger than fluorine, further increasing steric hindrance and potentially lowering yields. |
| (2,6-Difluorobenzyl) alcohol | Phenol | 1. PBr₃, Et₂O; 2. NaH, DMF, 0°C to RT | >90% | Reduced steric bulk from replacing methyl groups with fluorine significantly improves reactivity.[7] |
| (4-Methoxy-2,6-dimethylphenyl)methanol | Phenol | 1. PBr₃, Et₂O; 2. NaH, DMF, 0°C to RT | >85% | The electron-donating methoxy group can facilitate Sₙ1-type pathways and allows for oxidative deprotection. |
Expert Insights: The choice within this class is a trade-off. For maximum steric blockade, the chloro-analogue might be considered, accepting a potential yield penalty. For higher efficiency in the coupling step, reducing steric hindrance with reagents like 2,6-difluorobenzyl alcohol is a proven strategy.
Class II: Alternatives with Orthogonal Deprotection
When the benzyl moiety is used as a protecting group, the ease and selectivity of its removal are paramount. While the FDMb group is robust, typically requiring harsh acidic conditions or catalytic hydrogenation for cleavage, other substituted benzyl groups offer milder and more selective deprotection pathways.
Caption: Deprotection pathways for common benzyl-type protecting groups.
Comparison of Deprotection Conditions:
| Protecting Group | Precursor Alcohol | Typical Cleavage Conditions | Compatibility/Selectivity |
| FDMb | This compound | H₂ (high pressure), Pd/C; or strong acid (e.g., TFA) | Very robust. Stable to most other reagents. Cleavage can reduce alkenes/alkynes. |
| Benzyl (Bn) | Benzyl alcohol | H₂, Pd/C, 1 atm.[8] | Standard hydrogenolysis. Cleaves in the presence of PMB. |
| p-Methoxybenzyl (PMB) | (4-Methoxyphenyl)methanol | DDQ, CH₂Cl₂/H₂O; or TFA.[9] | Orthogonal to Bn. Cleaved oxidatively, leaving Bn groups intact.[10][11] |
| o-Nitrobenzyl (ONB) | (2-Nitrophenyl)methanol | hv (UV light, ~350 nm).[12] | Orthogonal to both hydrogenolysis and oxidative conditions. Ideal for photosensitive substrates. |
Trustworthiness: The orthogonality of these deprotection strategies is well-established in multi-step synthesis. For example, a PMB ether can be selectively cleaved with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) without affecting a standard benzyl or FDMb ether on the same molecule.[9] This allows for sequential deprotection, a cornerstone of complex molecule synthesis.
Class III: Direct Benzylation Methods
These methods avoid the pre-formation and isolation of the benzyl alcohol or its corresponding halide, offering potentially shorter and more efficient synthetic routes.
-
Direct C-H Functionalization of Toluene Analogues: This involves the radical bromination of 1-fluoro-3,5-dimethylbenzene using reagents like N-bromosuccinimide (NBS) with a radical initiator (AIBN) or light to directly form the benzyl bromide.[7][13] This is often the most direct industrial route to the key intermediate.
-
Reductive Coupling: Coupling an aldehyde with a suitable aryl halide.
-
Catalytic Benzylation: Using the benzyl alcohol directly as the alkylating agent in the presence of a catalyst, such as a high-valent Iridium-Tin complex, which activates the alcohol for nucleophilic attack.[14] This approach avoids the use of stoichiometric activating or halogenating agents.
Workflow for Reagent Selection:
Caption: Decision workflow for selecting a benzylation reagent.
Experimental Protocols
Protocol 1: Preparation of 2-Fluoro-4,6-dimethylbenzyl Bromide from the Alcohol
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (5.0 g, 32.4 mmol) and 40 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add phosphorus tribromide (PBr₃) (1.2 mL, 12.9 mmol) dropwise over 15 minutes. A white precipitate may form.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl bromide. The product is often used immediately in the next step without further purification.
Protocol 2: O-Benzylation of a Phenol using a Prepared Benzyl Bromide
-
Setup: In a 250 mL round-bottom flask, combine phenol (2.9 g, 30.8 mmol), potassium carbonate (8.5 g, 61.6 mmol), and 100 mL of acetone.
-
Addition: Add a solution of crude 2-fluoro-4,6-dimethylbenzyl bromide (~32.4 mmol) in 20 mL of acetone to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 16 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (100 mL), wash with 1M NaOH (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.
Conclusion
While this compound is a highly effective reagent for introducing a sterically demanding and electronically tuned benzyl moiety, it is part of a much larger toolkit available to the synthetic chemist. For applications requiring facile coupling, less hindered analogues such as 2,6-difluorobenzyl alcohol may provide superior yields. When the benzyl group is employed for protection, classic alternatives like p-methoxybenzyl (PMB) and o-nitrobenzyl (ONB) alcohols offer the significant advantage of orthogonal deprotection strategies. Finally, for large-scale synthesis, direct methods such as the radical bromination of the corresponding toluene derivative often represent the most economical and efficient approach. A thorough consideration of the synthetic endgame—whether it be molecular diversity, protecting group strategy, or process efficiency—should guide the selection of the optimal reagent.
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A Senior Application Scientist's Guide to (2-Fluoro-4,6-dimethylphenyl)methanol: A Cost-Benefit Analysis for Strategic Synthesis
For the forward-thinking researcher and drug development professional, the strategic incorporation of fluorinated building blocks is a cornerstone of modern molecular design. This guide provides an in-depth cost-benefit analysis of (2-Fluoro-4,6-dimethylphenyl)methanol, offering a comparative perspective against its non-fluorinated and isomeric counterparts. We will delve into the nuanced interplay of reactivity, cost, and physicochemical property modulation that dictates the strategic value of this specialized reagent.
The introduction of fluorine into organic molecules can profoundly influence their biological activity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in pharmaceutical and agrochemical research.[1][2] this compound, with its unique substitution pattern, presents a compelling case study for a detailed examination of the cost-benefit trade-offs associated with utilizing fluorinated building blocks.
Physicochemical Properties: A Comparative Overview
The strategic placement of a fluorine atom on the phenyl ring of benzyl alcohol derivatives instigates significant changes in their electronic and conformational properties. These alterations, in turn, dictate their reactivity and potential applications.
| Property | This compound | 2,4-Dimethylphenyl)methanol (Non-fluorinated) | (4-Fluoro-2,6-dimethylphenyl)methanol (Isomer) |
| Molecular Weight | 154.18 g/mol | 136.19 g/mol | 154.18 g/mol |
| Calculated LogP | ~2.1 | ~1.9 | ~2.1 |
| Acidity of Benzylic Proton | Increased | Baseline | Increased |
| Hydrogen Bond Donor Capacity | Modulated by ortho-fluoro group | Standard | Modulated by para-fluoro group |
The electron-withdrawing nature of the fluorine atom in this compound increases the acidity of the benzylic proton compared to its non-fluorinated analog. This can influence its reactivity in various transformations. The ortho position of the fluorine atom can also lead to through-space electronic effects and conformational restrictions that may differ from its para-fluorinated isomer.
Cost-Benefit Analysis in a Representative Application: Williamson Ether Synthesis
To provide a tangible cost-benefit analysis, we will consider the Williamson ether synthesis, a fundamental and widely used reaction in organic chemistry for the formation of ethers.[3][4][5] In this scenario, we will compare the hypothetical performance of this compound with its non-fluorinated counterpart, (2,4-dimethylphenyl)methanol.
dot
Caption: Generalized workflow of the Williamson ether synthesis.
Cost Analysis
The primary cost driver for fluorinated building blocks is their synthesis, which often involves more steps and specialized reagents compared to their non-fluorinated analogs.[6][7]
Synthesis of this compound:
A plausible synthetic route starts from 1-fluoro-3,5-dimethylbenzene, proceeds through Friedel-Crafts acylation to form 2-fluoro-4,6-dimethylacetophenone, followed by oxidation to the corresponding benzoic acid, and finally reduction to the target alcohol.
Synthesis of (2,4-Dimethylphenyl)methanol:
The non-fluorinated counterpart can be synthesized more directly from commercially available 2,4-dimethylbenzoic acid via reduction.
| Factor | This compound | (2,4-Dimethylphenyl)methanol |
| Starting Material Cost | Higher (Fluorinated aromatics are more expensive) | Lower |
| Number of Synthetic Steps | More | Fewer |
| Reagent & Solvent Cost | Higher (Specialized fluorinating agents may be needed) | Lower |
| Estimated Overall Cost | Significantly Higher | Lower |
Performance and Benefit Analysis
The benefits of using the fluorinated analog must outweigh its higher cost. These benefits are often realized through improved reaction outcomes or enhanced properties of the final product.
| Performance Metric | This compound | (2,4-Dimethylphenyl)methanol | Rationale |
| Reaction Rate | Potentially Slower | Potentially Faster | The electron-withdrawing fluorine atom can decrease the nucleophilicity of the corresponding alkoxide, potentially slowing down the S(_N)2 reaction.[8] |
| Yield | Comparable to Higher | Baseline | While the reaction rate may be slower, the increased stability of the fluorinated compound can sometimes lead to fewer side reactions and higher isolated yields. |
| Product Properties | Enhanced | Standard | The resulting ether will possess the unique physicochemical properties conferred by the fluorine atom, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug discovery.[9] |
The use of this compound in a Williamson ether synthesis is a strategic decision. If the primary goal is the rapid and low-cost synthesis of a simple benzyl ether, the non-fluorinated analog is the logical choice. However, if the target molecule is a high-value compound, such as a pharmaceutical intermediate, where enhanced metabolic stability or specific binding interactions are crucial, the higher upfront cost of the fluorinated building block can be justified by the superior properties of the final product.[1]
Experimental Protocols
General Protocol for Williamson Ether Synthesis of Benzyl Ethers
This protocol provides a general framework for the Williamson ether synthesis. Researchers should optimize conditions for their specific substrates.
Materials:
-
Benzyl alcohol derivative (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the benzyl alcohol derivative in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by thin-layer chromatography (TLC). Gentle heating may be required for less reactive substrates.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Synthetic Applications
Beyond etherification, fluorinated benzyl alcohols and their derivatives are valuable intermediates in a range of other important transformations.
Suzuki-Miyaura Cross-Coupling
This compound can be converted to the corresponding benzyl halide, which can then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form diarylmethane structures.[9][10][11] The electronic properties of the fluorinated ring can influence the oxidative addition and reductive elimination steps of the catalytic cycle.
dot
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a valuable, albeit higher-cost, building block for organic synthesis, particularly in the realms of medicinal and agrochemical research. Its utility is not merely as a direct replacement for its non-fluorinated analog but as a strategic tool to impart desirable physicochemical properties to target molecules. The decision to employ this reagent should be based on a thorough cost-benefit analysis that considers not only the immediate synthetic costs but also the potential for enhanced performance and value of the final product. As synthetic methodologies for fluorination continue to advance, the accessibility and cost-effectiveness of such specialized reagents are expected to improve, further expanding their application in innovative chemical design.[6]
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A Comparative Guide to the In Vitro Metabolic Stability of Drugs Derived from (2-Fluoro-4,6-dimethylphenyl)methanol
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically effective drug is fraught with challenges. A critical hurdle in this process is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations, leading to diminished efficacy. This guide provides an in-depth comparison of the in vitro metabolic stability of drug candidates, focusing on the influence of the (2-Fluoro-4,6-dimethylphenyl)methanol moiety. We will explore the mechanistic basis for metabolic stability, provide detailed experimental protocols for its assessment, and present a comparative analysis of hypothetical compounds to illustrate key principles.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into a drug molecule has become a cornerstone of modern medicinal chemistry, primarily for its ability to enhance metabolic stability.[1] This is largely attributed to the high strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[1][2] By strategically replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can effectively "shield" the molecule from oxidative metabolism, thereby prolonging its half-life and improving its bioavailability.[1]
The liver is the primary site of drug metabolism, where families of enzymes, particularly the CYP450s, modify xenobiotics to facilitate their excretion.[3][4] Understanding a compound's susceptibility to this first-pass metabolism is crucial. In vitro assays using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, are a cost-effective and high-throughput method to assess this vulnerability early in the drug discovery pipeline.[3][5]
This guide will use a hypothetical case study to compare three structurally related benzyl alcohol derivatives to illustrate the impact of fluorination and isomeric substitution on metabolic stability:
-
Compound A: (4,6-dimethylphenyl)methanol (Non-fluorinated analogue)
-
Compound B: this compound (Target scaffold)
-
Compound C: (4-Fluoro-2,6-dimethylphenyl)methanol (Fluorine positional isomer)
Comparative Analysis of Metabolic Stability
The following table summarizes hypothetical in vitro data for our three compounds of interest when incubated with human liver microsomes. A longer metabolic half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[6]
| Compound | Description | t½ (min) | CLint (µL/min/mg protein) |
| Compound A | (4,6-dimethylphenyl)methanol | 15 | 46.2 |
| Compound B | This compound | 45 | 15.4 |
| Compound C | (4-Fluoro-2,6-dimethylphenyl)methanol | 65 | 10.7 |
These illustrative data showcase a clear trend: the introduction of a fluorine atom significantly enhances metabolic stability. Compound A, lacking fluorine, is metabolized relatively quickly. The introduction of fluorine in Compound B at the 2-position, ortho to the methanol group, results in a three-fold increase in its half-life. This is a plausible outcome as the electron-withdrawing nature of the fluorine can shield the benzylic position from oxidative attack by CYP450 enzymes.[2]
Interestingly, moving the fluorine to the 4-position in Compound C further enhances stability. This highlights that the position of fluorination is critical. In this hypothetical scenario, the 4-position may be more effective at sterically or electronically hindering the key metabolic pathways responsible for the degradation of this particular chemical scaffold.
Experimental Protocols
A robust assessment of in vitro metabolic stability is paramount. The following section provides a detailed, step-by-step methodology for a typical assay using liver microsomes.
In Vitro Metabolic Stability Assay Using Liver Microsomes
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to calculate in vitro half-life (t½) and intrinsic clearance (CLint).[7][8]
2. Materials and Reagents:
-
Test compounds (Compounds A, B, and C)
-
Pooled human liver microsomes (from a commercial supplier)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
Phosphate buffer (100 mM, pH 7.4)[10]
-
Acetonitrile (ice-cold) to terminate the reaction
-
Internal standard (IS) for analytical quantification (e.g., a structurally similar compound with a distinct mass)
-
Control compounds with known metabolic stability (e.g., Verapamil - high clearance, Testosterone - low clearance)
3. Experimental Procedure:
-
Preparation: A master mix is prepared containing the phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).[3] The test compounds and controls are diluted to a working concentration (e.g., 1 µM final concentration).[10]
-
Incubation: The master mix is pre-warmed to 37°C. The test compounds are added to the master mix and pre-incubated for 5-10 minutes. The metabolic reaction is initiated by the addition of the NADPH regenerating system.[1] A parallel incubation without the NADPH regenerating system serves as a negative control to assess any non-enzymatic degradation.[1]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a tube containing ice-cold acetonitrile to terminate the reaction.[3] The 0-minute time point represents the initial compound concentration.
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins. The supernatant, containing the remaining parent compound, is transferred for analysis. The internal standard is added at this stage.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12] The use of an internal standard helps to correct for any variability in sample processing and analysis.
Data Analysis
-
Quantification: The peak area ratio of the analyte to the internal standard is used to determine the concentration of the parent compound at each time point.
-
Calculation of Metabolic Stability Parameters:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .[13]
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[1]
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying metabolic mechanism, the following diagrams are provided.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Conclusion
The strategic incorporation of fluorine, as exemplified by the this compound scaffold, is a highly effective strategy for enhancing the metabolic stability of drug candidates. As demonstrated through our comparative analysis and detailed protocols, in vitro metabolic stability assays are an indispensable tool in the drug discovery process. By providing early insights into a compound's metabolic fate, these assays enable medicinal chemists to make data-driven decisions to optimize lead compounds, ultimately increasing the likelihood of developing safe and effective medicines. The principles and methodologies outlined in this guide serve as a robust framework for researchers seeking to rationally design metabolically stable drug candidates.
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A Comparative Guide to Catalysts for the Selective Aerobic Oxidation of (2-Fluoro-4,6-dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of substituted benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. (2-Fluoro-4,6-dimethylphenyl)methanol, with its unique electronic and steric profile, presents a specific challenge. The ortho-fluoro group acts as an electron-withdrawing substituent, while the two ortho-methyl groups introduce significant steric hindrance around the carbinol center. A successful catalytic system must overcome these hurdles to achieve high efficiency and selectivity, avoiding over-oxidation to the carboxylic acid or other side reactions.
This guide provides a comparative analysis of prominent catalytic systems applicable to the aerobic oxidation of sterically hindered and electronically modified benzyl alcohols like this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Challenge: Steric Hindrance and Electronic Effects
The substrate, this compound, combines two key features that influence catalytic oxidation:
-
Steric Hindrance: The two methyl groups flanking the hydroxymethyl group impede the approach of the catalyst to the reaction center. This often necessitates higher temperatures, longer reaction times, or catalysts with specific structural properties to accommodate the bulky substrate.
-
Electronic Effects: The ortho-fluoro substituent is strongly electron-withdrawing, which can influence the reactivity of the C-H bond being cleaved during the oxidation process.
An ideal catalyst must possess high intrinsic activity to operate under mild conditions and a structure that is accessible to the sterically demanding substrate, all while utilizing a green oxidant like molecular oxygen or air.
Comparative Analysis of Leading Catalytic Systems
The aerobic oxidation of alcohols has been extensively studied, with systems based on Palladium (Pd), Copper (Cu), and Ruthenium (Ru) demonstrating broad applicability and high efficiency.[1]
Palladium-Based Catalysts
Palladium catalysts are renowned for their high activity in alcohol oxidation.[1] Simple systems like Palladium(II) acetate (Pd(OAc)₂) in a coordinating solvent such as dimethyl sulfoxide (DMSO) can effectively catalyze the aerobic oxidation of a wide range of alcohols.[2][3]
Mechanistic Rationale: The catalytic cycle generally involves the formation of a Pd(II)-alkoxide intermediate, followed by a turnover-limiting β-hydride elimination to yield the aldehyde, a Pd(0) species, and a proton.[4][5] The resulting Pd(0) is then re-oxidized by molecular oxygen back to the active Pd(II) state to complete the cycle.[3][6] For sterically hindered substrates, the dissociation of ligands (like pyridine, if used) from the Pd(II)-alkoxide intermediate can be a crucial step preceding β-hydride elimination.[6]
-
Advantages: High turnover frequencies, broad substrate scope.
-
Challenges: Potential for catalyst decomposition (aggregation to Pd black) which can lead to deactivation.[2][3] The choice of ligands or solvents is critical to stabilize the catalytic species.
Copper/TEMPO Co-Catalyst Systems
The combination of a copper salt and the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a powerful and widely adopted system for the selective oxidation of primary alcohols to aldehydes.[7][8] These reactions can often be run under mild conditions, at room temperature, using air as the oxidant.[9][10]
Mechanistic Rationale: This system operates through a dual-catalyst cycle. The actual oxidant of the alcohol is the oxoammonium ion, which is generated from TEMPO. The alcohol is oxidized to the aldehyde, and the oxoammonium ion is reduced to TEMPO-H. The copper catalyst, in the presence of oxygen, facilitates the re-oxidation of TEMPO-H back to the active TEMPO/oxoammonium state.[7][10] The turnover-limiting step can vary; for reactive benzylic alcohols, the catalyst re-oxidation by O₂ is often rate-limiting.[7]
-
Advantages: Excellent selectivity for primary alcohols, mild reaction conditions (often room temperature), and use of inexpensive and abundant copper.[9][11]
-
Challenges: Substrates with significant steric hindrance may exhibit lower reaction rates.[11] The system is generally not effective for secondary alcohols.[11]
Ruthenium-Based Catalysts
Ruthenium catalysts, both homogeneous (e.g., RuCl₃·nH₂O) and heterogeneous (e.g., Ru supported on alumina or hydrotalcite), are effective for the aerobic oxidation of benzylic alcohols.[12] Heterogeneous systems offer the additional advantage of easy catalyst recovery and recyclability.[12][13]
Mechanistic Rationale: The mechanism can vary depending on the specific Ru complex and conditions. A common pathway involves the formation of a ruthenium-alkoxide, followed by β-hydride elimination to form a ruthenium-hydride species and the aldehyde. The Ru-hydride is then re-oxidized by molecular oxygen. For supported catalysts, the formation of metallic Ru nanoparticles on the support surface often plays a key role in the catalytic activity.[13]
-
Advantages: High stability and recyclability (especially for heterogeneous catalysts).[13] Can be highly active, achieving good conversions under solvent-free conditions.[13]
-
Challenges: May sometimes require higher temperatures compared to Pd or Cu/TEMPO systems. Selectivity can be an issue, with potential for over-oxidation or other side reactions if not properly controlled.
Performance Data Summary
The following table summarizes typical performance data for the catalytic systems discussed, based on studies of various substituted benzyl alcohols. While direct data for this compound is not widely published, these results for structurally related substrates provide a strong basis for comparison.
| Catalyst System | Typical Substrate | Conversion (%) | Selectivity (%) (to Aldehyde) | Conditions | Reference |
| Pd(OAc)₂/DMSO | Benzylic Alcohols | >95 | >98 | 100 °C, O₂, 6 h | [J. Am. Chem. Soc. 2006, 128, 4348-4355][2][3] |
| CuBr/bpy/TEMPO | 4-Nitrobenzyl Alcohol | ~90-95 | >99 | RT, Air, 30-60 min | [J. Chem. Educ. 2013, 90, 102-105][8][10] |
| Cu powder/NHC/TEMPO | Substituted Benzyl Alcohols | up to 99 | >98 | RT, Air, in Water | [Synthesis 2013, 45, 3387-3391][11] |
| Ru(OH)ₓ/Al₂O₃ | Benzyl Alcohol | >99 | >99 | 90 °C, O₂, Trifluorotoluene | [Chem. Commun., 2004, 2336-2337] |
| Ru/Al₂O₃ (reduced) | Benzyl Alcohol | 62 | 100 | 100 °C, Air, Solvent-free | [Catalysts 2023, 13, 773][13] |
Note: Performance for this compound may vary due to its specific steric and electronic properties. The lower yields observed for some ortho-substituted alcohols suggest that reaction optimization will be crucial.[11]
Experimental Protocols
Here we provide representative, detailed protocols for two of the most promising and accessible catalytic systems.
Protocol 1: Copper/TEMPO-Catalyzed Aerobic Oxidation
This protocol is adapted from a general method for the aerobic oxidation of benzylic alcohols using a Cu(I)/TEMPO system, prized for its mild conditions and high selectivity.[9][10]
Materials:
-
This compound (1.0 mmol)
-
Copper(I) Bromide (CuBr) (0.05 mmol, 5 mol%)
-
2,2'-Bipyridine (bpy) (0.05 mmol, 5 mol%)
-
TEMPO (0.05 mmol, 5 mol%)
-
N-Methylimidazole (NMI) (0.10 mmol, 10 mol%)
-
Acetone (technical grade, 5 mL)
-
Round-bottom flask (25 mL) with stir bar
-
Open to air (via a needle or loosely fitted cap)
Procedure:
-
To the 25 mL round-bottom flask, add this compound (1.0 mmol), CuBr (7.2 mg, 0.05 mmol), bpy (7.8 mg, 0.05 mmol), and TEMPO (7.8 mg, 0.05 mmol).
-
Add acetone (5 mL) and the stir bar. The solution will likely be a pale green or colorless suspension.
-
Add N-Methylimidazole (8.2 mg, 0.10 mmol). The solution should turn a deep red-brown color.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. A color change from red-brown to a turbid green often signifies completion of the reaction (typically 30-90 minutes for reactive substrates).[9]
-
Upon completion, quench the reaction by adding 10 mL of water and 10 mL of pentane or ethyl acetate.
-
Transfer the mixture to a separatory funnel. The organic layer should be pale pink (due to residual TEMPO) and the aqueous layer will be blue (containing the copper complex).[9]
-
Separate the layers and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-4,6-dimethylbenzaldehyde.
-
Purify the product via column chromatography on silica gel if necessary.
Protocol 2: Palladium-Catalyzed Aerobic Oxidation
This protocol is based on the widely applicable Pd(OAc)₂/DMSO system. It is a homogenous system that often requires slightly elevated temperatures but shows excellent activity.[2][3]
Materials:
-
This compound (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Schlenk flask or sealed vial with stir bar
-
Oxygen balloon
Procedure:
-
To the Schlenk flask, add this compound (1.0 mmol) and Pd(OAc)₂ (6.7 mg, 0.03 mmol).
-
Add DMSO (3 mL) and the stir bar.
-
Seal the flask, and then evacuate and backfill with oxygen (repeat 3 times). Finally, leave the flask under an oxygen atmosphere (1 atm, via a balloon).
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography.
Visualization of Catalytic Mechanisms
Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The following diagrams illustrate the proposed pathways for the Palladium and Copper/TEMPO systems.
Caption: Proposed catalytic cycle for Pd-catalyzed aerobic alcohol oxidation.
Caption: Simplified dual-cycle mechanism for Cu/TEMPO co-catalyzed oxidation.
Conclusion and Recommendations
For the selective aerobic oxidation of the sterically hindered this compound, both Palladium-based and Copper/TEMPO systems offer viable pathways, each with distinct advantages.
-
Recommendation for Mild Conditions and High Selectivity: The Copper/TEMPO system is the recommended starting point. Its ability to operate at room temperature with air as the oxidant makes it experimentally simple, cost-effective, and environmentally benign.[8][11] While steric hindrance may slow the reaction, optimization of catalyst loading or a modest increase in temperature could likely overcome this barrier.
-
Recommendation for Higher Reactivity: If the Cu/TEMPO system proves too sluggish, the Pd(OAc)₂/DMSO system is a powerful alternative.[2] Its proven efficacy for a broad range of alcohols, including challenging ones, suggests it will be effective, albeit at higher temperatures. Careful monitoring is required to prevent catalyst decomposition and ensure optimal performance.
Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost, desired reaction time, and tolerance of functional groups. We recommend screening both catalyst systems on a small scale to determine the optimal conditions for converting this compound to its valuable aldehyde derivative.
References
-
Title: Mechanism of Pd(OAc)2/DMSO-catalyzed aerobic alcohol oxidation: mass-transfer-limitation effects and catalyst decomposition pathways Source: Journal of the American Chemical Society, 2006 URL: [Link]
-
Title: Mechanism of Pd(OAc)2/DMSO-Catalyzed Aerobic Alcohol Oxidation: Mass-Transfer-Limitation Effects and Catalyst Decomposition Pathways Source: Journal of the American Chemical Society, 2006 URL: [Link]
-
Title: Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System Source: The Royal Society of Chemistry URL: [Link]
-
Title: Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)2/Pyridine Catalyst System Source: Journal of the American Chemical Society, 2004 URL: [Link]
-
Title: Ruthenium-Based Catalysts for Aerobic Oxidation of Alcohols Source: Royal Society of Chemistry Books URL: [Link]
-
Title: Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation Source: Journal of the American Chemical Society, 2010 URL: [Link]
-
Title: Theoretical Studies of the Mechanism of Aerobic Alcohol Oxidation with Palladium Catalyst Systems Source: Organometallics, 2005 URL: [Link]
-
Title: Theoretical Studies of the Mechanism of Aerobic Alcohol Oxidation with Palladium Catalyst Systems Source: Organometallics, 2005 URL: [Link]
-
Title: Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory Source: Journal of Chemical Education, 2013 URL: [Link]
-
Title: Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina Source: MDPI, Catalysts, 2023 URL: [Link]
-
Title: Selective Benzyl Alcohol Oxidation over Pd Catalysts Source: MDPI, Catalysts, 2021 URL: [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of (2-Fluoro-4,6-dimethylphenyl)methanol
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of (2-Fluoro-4,6-dimethylphenyl)methanol, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring drug product quality, safety, and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of method validation principles and practical, data-driven insights to inform methodology selection. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently updated Q2(R2).[1][2][3][4][5][6][7][8][9][10][11]
The Critical Role of Analytical Method Validation
Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][6][9][11][12][13][14] The objective is to ensure that the method yields accurate, reproducible, and reliable results, which is essential for regulatory submissions to bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][17][18] A well-validated method guarantees the integrity of data used in drug development, from early-stage research to commercial batch release.[7]
This compound, with its specific chemical properties, necessitates a careful selection and validation of the analytical technique to be employed for its quantification. This guide will explore two of the most powerful and widely used chromatographic techniques: HPLC and GC.
Comparative Analysis of HPLC and GC Methods
The choice between HPLC and GC for the quantification of this compound depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the assay.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile.[19][20] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[21][22] Given that this compound has a moderate boiling point, GC with Flame Ionization Detection (FID) presents a viable and highly sensitive alternative.[23]
The following diagram illustrates the logical workflow for the validation of an analytical method.
Caption: Workflow for Analytical Method Validation.
Head-to-Head Comparison of Validation Parameters
The performance of each method was evaluated based on the validation parameters stipulated in the ICH guidelines.[1][3][5] The following tables summarize the hypothetical, yet representative, experimental data for the quantification of this compound using validated HPLC-UV and GC-FID methods.
Table 1: Summary of Validation Parameters for HPLC-UV and GC-FID Methods
| Validation Parameter | HPLC-UV | GC-FID | ICH Acceptance Criteria |
| Specificity | No interference from blank and placebo | No interference from blank and placebo | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[9][10] |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.99[24] |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | The range should be suitable for the intended application.[6][10] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | Typically 98.0 - 102.0% for drug substance assay.[13] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.8% | ≤ 0.5% | Typically ≤ 2% for drug substance assay.[25] |
| - Intermediate Precision | ≤ 1.2% | ≤ 0.9% | Typically ≤ 2% for drug substance assay.[25] |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.1 | Signal-to-noise ratio of 3:1.[12] |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.5 | Signal-to-noise ratio of 10:1.[12] |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and column temperature. | Unaffected by minor changes in carrier gas flow rate, oven temperature ramp, and injection volume. | The reliability of the analysis with respect to deliberate variations in method parameters should be demonstrated.[20] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing validated analytical methods. The following are step-by-step methodologies for the quantification of this compound using HPLC-UV and GC-FID.
Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Objective: To quantify this compound using a GC method with Flame Ionization Detection.
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 220 °C at 15 °C/min, and hold for 2 minutes.
-
Injection Volume: 1 µL (split ratio 20:1).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 50 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.
-
Analysis: Inject the prepared standards and samples into the GC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
The following diagram illustrates the analytical pathways for the HPLC and GC methods.
Caption: Analytical pathways for HPLC and GC techniques.
Conclusion and Recommendations
Both HPLC-UV and GC-FID are suitable and robust methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis and the available instrumentation.
-
GC-FID offers superior sensitivity with lower limits of detection and quantification. It is the preferred method when trace-level analysis is required.
-
HPLC-UV is a highly reliable and versatile technique that is less susceptible to matrix effects for certain sample types. It is an excellent choice for routine quality control analysis where high sensitivity is not the primary concern.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data and the specific analytical needs of the project. This guide provides a framework for making an informed decision, ensuring the generation of high-quality, reliable, and reproducible data in the quantification of this compound.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation of Gas Chromatography. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
The Pharma Review. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]
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Semantic Scholar. (n.d.). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. [Link]
-
ACS Omega. (n.d.). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. [Link]
-
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
MDPI. (2024). Development and Validation of a New Eco-Friendly HPLC-PDA Bioanalytical Method for Studying Pharmacokinetics of Seliciclib. [Link]
-
Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
-
ResearchGate. (n.d.). Analytical method validation: A brief review. [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
-
La démarche ISO 17025. (2015). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
-
SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
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-
ResearchGate. (2025). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of (2-Fluoro-4,6-dimethylphenyl)methanol
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (2-Fluoro-4,6-dimethylphenyl)methanol, ensuring the safety of laboratory personnel and adherence to environmental regulations.
I. Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on the data for analogous compounds, this compound should be presumed to be a hazardous substance.
Recommended Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To protect against accidental splashes and eye irritation. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of any potential vapors or aerosols, which may cause respiratory irritation. |
| Skin and Body Protection | A standard laboratory coat, long pants, and closed-toe shoes. | To prevent incidental skin contact. |
II. The Regulatory Landscape: EPA and OSHA Mandates
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through its Laboratory Standard (29 CFR 1910.1450), which includes the development and implementation of a Chemical Hygiene Plan (CHP)[4][5]. Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and ensuring compliance.
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound.
A. Waste Identification and Segregation: The First Line of Defense
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal[6]. As this compound is a halogenated organic compound, it must be collected in a designated waste stream.
-
Action: Identify the waste as a "Halogenated Organic Waste."[6]
-
Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts[6]. Mixing them with non-halogenated waste can complicate and increase the cost of disposal[7].
B. Waste Accumulation: Container Selection and Labeling
The integrity of the waste containment system is critical for preventing leaks and ensuring the safety of all personnel.
-
Container Selection:
-
Labeling:
C. Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[10][11].
-
Location: The SAA must be under the direct control of the laboratory personnel generating the waste[3].
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA[11].
-
Container Management: Keep the waste container tightly sealed except when actively adding waste[9][13].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[14].
D. Requesting Waste Pickup
Once the waste container is full or has been in the SAA for the maximum allowed time (consult your institution's EHS guidelines), a waste pickup must be scheduled.
-
Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a licensed waste disposal contractor[12].
IV. Spill Management and Decontamination
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container. Label and manage this container as hazardous waste[12].
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Empty Container Disposal:
Empty containers that held this compound must also be managed as hazardous waste. They should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[14]. Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS department for guidance.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Navigating the Safe Handling of (2-Fluoro-4,6-dimethylphenyl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling (2-Fluoro-4,6-dimethylphenyl)methanol, a fluorinated aromatic alcohol. By understanding the inherent chemical properties and potential hazards, laboratory personnel can implement robust safety protocols, ensuring both personal well-being and the integrity of their research.
Hazard Identification and Risk Assessment: Understanding the Molecule
Based on data from analogous compounds such as (2-Fluoro-3,5-dimethylphenyl)methanol and general knowledge of fluorinated organic compounds, the primary hazards are anticipated to be:
-
Acute Toxicity: Similar to other aromatic alcohols, this compound may be toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Aromatic alcohols can cause skin irritation and serious eye irritation.[3]
-
Flammability: While the flashpoint of this specific compound is not documented, many similar low-molecular-weight alcohols are flammable liquids.[1][4]
-
Organ Damage: Some related compounds have been shown to cause damage to organs with prolonged or repeated exposure.[4]
-
Hazards from Decomposition: Thermal decomposition of fluorinated organic compounds can release highly toxic and corrosive fumes, such as hydrogen fluoride.[5][6]
A comprehensive risk assessment should be performed before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize the risk of exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Protects against splashes of the chemical and any potential vapors, which can cause severe eye irritation.[7] A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[7][8] |
| Hands | Nitrile or Neoprene Gloves (Double-Gloving Recommended) | Nitrile gloves offer good protection against bases, oils, and many solvents.[8] Neoprene gloves provide resistance to a broad range of oils, acids, caustics, and solvents.[8] Double-gloving is a best practice when handling potentially hazardous and readily absorbed compounds.[9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat should be worn at all times.[9] For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. Long-legged, loose-fitting pants made of natural fibers should be worn to protect the skin.[10] |
| Respiratory | Use in a Certified Chemical Fume Hood | All work with volatile or potentially aerosolizable fluorinated compounds must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9] If engineering controls are not sufficient, a respirator may be required; in such cases, a formal respiratory protection program must be in place. |
DOT Script for PPE Selection Workflow:
Caption: PPE selection workflow based on hazard and procedure assessment.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, clearly labeled container.[9]
-
Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.[9]
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and the laboratory supervisor.
-
Isolate: If it is safe to do so, prevent the spread of the liquid and close off the affected area.
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect and Containerize: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
DOT Script for Spill Response:
Caption: Step-by-step spill response protocol.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible container.[9] Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is incineration in a facility equipped with scrubbers to remove hydrogen fluoride and other acidic combustion gases.[5][6] Landfilling in a designated hazardous waste landfill may be an alternative, but this only contains the substance rather than destroying it.[11] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Cayman Chemical. (2023, June 5). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- DuPont. (n.d.). Personal protective solutions for Alcohol & Beverage industry applications.
- Fisher Scientific. (n.d.). Methanol.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Merck Millipore. (2024, November 29). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.
- Spirits & Distilling. (2023, December 21). Dress for Success: PPE for Distilleries.
- Toxic Docs. (n.d.). Guide to the Safe Handling of Fluoropolymer Dispersions.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. methanex.com [methanex.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. theic2.org [theic2.org]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. mcrsafety.com [mcrsafety.com]
- 8. hsa.ie [hsa.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spiritsanddistilling.com [spiritsanddistilling.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
